molecular formula C32H49N5O8S B2672050 (S,R,S)-Ahpc-peg4-NH2

(S,R,S)-Ahpc-peg4-NH2

カタログ番号: B2672050
分子量: 663.8 g/mol
InChIキー: VSMWDQCRYIOFMX-UWPQIUOOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S,R,S)-Ahpc-peg4-NH2 is a useful research compound. Its molecular formula is C32H49N5O8S and its molecular weight is 663.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMWDQCRYIOFMX-UWPQIUOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-Ahpc-peg4-NH2: A Technical Guide to its Function in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-NH2 is a synthetic chemical tool of significant interest in the field of targeted protein degradation. It is a pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, which incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in a primary amine (NH2) group.[1][2][3] The primary function of this compound is to serve as a ready-to-use component for the streamlined synthesis of VHL-recruiting PROTACs.[1][4]

The terminal amine provides a convenient attachment point for a ligand targeting a protein of interest (POI), thereby simplifying the generation of heterobifunctional PROTAC molecules. The inclusion of the PEG4 linker is a key design feature that enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[5]

The Role of this compound in the PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound provides the E3 ligase-recruiting and linker portions of the PROTAC. When a POI ligand is conjugated to the terminal amine of this compound, the resulting PROTAC can simultaneously bind to both the POI and the VHL E3 ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC This compound-based PROTAC POI->PROTAC binds Ub Ubiquitin POI->Ub VHL VHL E3 Ligase Complex PROTAC->VHL recruits VHL->POI Proteasome 26S Proteasome Ub->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades E2 E2-Ub E2->VHL delivers Ub

PROTAC-mediated protein degradation pathway.

Data Presentation

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Linker MoietyReference
vRucaparib-TP4PARP1DLD182>95(S,R,S)-AHPC-C2-PEG4-N3[6]

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for the conjugation of a protein of interest (POI) ligand containing a carboxylic acid to this compound via amide bond formation.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU (1.1 equivalents) and HOBt (1.1 equivalents)) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Synthesis_Workflow POI_COOH POI Ligand-COOH Activated_POI Activated POI Ligand POI_COOH->Activated_POI HATU, HOBt, DIPEA in DMF Crude_PROTAC Crude PROTAC Activated_POI->Crude_PROTAC Addition of this compound Ahpc_Linker This compound Ahpc_Linker->Crude_PROTAC Pure_PROTAC Purified PROTAC Crude_PROTAC->Pure_PROTAC Preparative HPLC

PROTAC synthesis workflow.
Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a biophysical assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VHL E3 ligase complex (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a microplate, add the purified POI, VHL E3 ligase complex, and the PROTAC dilutions.

  • Add the donor and acceptor-labeled antibodies to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

  • Measure the TR-FRET signal on a compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor.

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess ternary complex formation.

TR_FRET_Workflow Prepare_Reagents Prepare PROTAC dilutions, proteins, and antibodies Mix_Components Mix POI, VHL, PROTAC, and antibodies in microplate Prepare_Reagents->Mix_Components Incubate Incubate at room temperature Mix_Components->Incubate Measure_Signal Measure TR-FRET signal Incubate->Measure_Signal Analyze_Data Analyze data and plot concentration-response curve Measure_Signal->Analyze_Data

TR-FRET experimental workflow.

References

(S,R,S)-Ahpc-peg4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and application of (S,R,S)-Ahpc-peg4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers actively engaged in the field of targeted protein degradation.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the (S,R,S)-α-hydroxy-γ-proline-based scaffold (Ahpc), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3][4] This bifunctional molecule is a critical component in the construction of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

The primary function of this compound is to serve as a bridge, connecting a target protein-binding ligand to the VHL E3 ligase. The terminal amine group provides a reactive handle for conjugation to a ligand for a protein of interest (POI), thereby forming a complete PROTAC molecule.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the VHL ligand, a flexible PEG4 linker, and a terminal primary amine. The PEG linker enhances the solubility and can influence the conformational flexibility of the resulting PROTAC, which is a critical factor for efficient ternary complex formation.[5]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name (2S,4R)-1-((S)-17-Amino-2-(tert-butyl)-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Synonyms VH032-PEG4-NH2, VHL Ligand-Linker Conjugates 4, E3 ligase Ligand-Linker Conjugates 7 Free Base
CAS Number 2010159-57-4 (for the free base)
Molecular Formula C₃₂H₄₉N₅O₈S
Molecular Weight 663.83 g/mol (for the free base)

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid powder[6]
Purity Typically ≥95%[6]
Solubility Soluble in DMSO[7]
Storage Powder: -20°C for long-term storage. In solvent: -80°C for up to 2 years.[1]

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-Ahpc moiety of the linker binds to the VHL E3 ligase, one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression and well-characterized ligands.[5]

The general mechanism of action for a PROTAC utilizing this compound is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary_Complex PROTAC:POI:VHL Ternary Complex PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Poly-ubiquitination E1 E1 Ub-activating enzyme E2 E2 Ub-conjugating enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ubiquitin Ubiquitin Ubiquitin->E1 ATP Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed, proprietary synthesis protocols for this compound are not publicly available from commercial suppliers. However, the synthesis of similar VHL ligand-PEG linker conjugates generally involves multi-step organic synthesis. A generalized workflow for the synthesis, purification, and characterization is provided below.

General Synthesis Strategy

The synthesis of this compound would logically proceed through the coupling of three key fragments:

  • The protected (S,R,S)-Ahpc VHL ligand.

  • A Boc-protected amino-PEG4-acid linker.

  • The 4-(4-methylthiazol-5-yl)benzylamine moiety.

A plausible, though generalized, synthetic workflow is outlined below.

Synthesis_Workflow Generalized Synthesis Workflow Start Starting Materials VHL_ligand_synthesis Synthesis of (S,R,S)-Ahpc core Start->VHL_ligand_synthesis PEG_linker_functionalization Functionalization of Boc-NH-PEG4-COOH Start->PEG_linker_functionalization Amide_coupling_1 Amide Coupling: Ahpc + Benzylamine moiety VHL_ligand_synthesis->Amide_coupling_1 Amide_coupling_2 Amide Coupling: (Ahpc-Benzylamine) + PEG linker PEG_linker_functionalization->Amide_coupling_2 Amide_coupling_1->Amide_coupling_2 Deprotection Boc Deprotection Amide_coupling_2->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Generalized synthetic workflow for this compound.

Purification Protocol

Purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and coupling reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PROTACs and their precursors.

Table 3: General RP-HPLC Purification Parameters

ParameterTypical Condition
Column C18 stationary phase
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or FA
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes)
Detection UV at 220 nm and 254 nm
Flow Rate Dependent on column diameter (analytical vs. preparative)

Note: These are general guidelines. The specific gradient and mobile phase composition must be optimized for the best separation.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular weight of the compound, providing further evidence of its identity.

Application in PROTAC Development: An Experimental Workflow

Once this compound is obtained, it can be conjugated to a ligand for a protein of interest to generate a PROTAC. The following diagram outlines a typical experimental workflow for the development and evaluation of such a PROTAC.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow Start Start Linker_Conjugation Conjugate this compound to POI Ligand Start->Linker_Conjugation PROTAC_Purification Purify PROTAC (HPLC) Linker_Conjugation->PROTAC_Purification PROTAC_Characterization Characterize PROTAC (NMR, MS) PROTAC_Purification->PROTAC_Characterization Cell_Treatment Treat Cells with PROTAC PROTAC_Characterization->Cell_Treatment Protein_Degradation_Assay Assess Protein Degradation (Western Blot, Mass Spec) Cell_Treatment->Protein_Degradation_Assay Dose_Response Determine DC50 and Dmax Protein_Degradation_Assay->Dose_Response Selectivity_Profiling Proteomics-based Selectivity Profiling Dose_Response->Selectivity_Profiling Mechanism_Validation Mechanism of Action Studies (e.g., Ubiquitination Assays) Selectivity_Profiling->Mechanism_Validation Functional_Assays Cellular Functional Assays Mechanism_Validation->Functional_Assays End Optimized PROTAC Functional_Assays->End

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound is a valuable and widely used chemical tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, hydrophilic PEG linker, makes it an attractive choice for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties and application, intended to facilitate its effective use in the development of novel therapeutics.

References

Unveiling the Engine of Targeted Protein Degradation: A Technical Guide to (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of (S,R,S)-Ahpc-peg4-NH2, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, this compound serves as a critical component for hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of its role in the ubiquitin-proteasome pathway, the formation of the crucial ternary complex, and the subsequent degradation of target proteins.

The Ubiquitin-Proteasome System: The Cell's Waste Disposal Unit

The ubiquitin-proteasome pathway (UPP) is a fundamental cellular process responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis.[1][2] This intricate system involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein.[3][4][5] This "tag" marks the protein for recognition and degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides.[1][3][4] The UPP's precision is governed by a family of over 600 E3 ubiquitin ligases, which are responsible for recognizing specific protein substrates.[6]

This compound: A Key to Hijacking the System

This compound is a synthetic chemical entity composed of three key components:

  • An (S,R,S)-Ahpc moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8][9] VHL is a well-characterized E3 ligase that is frequently exploited in PROTAC design due to its ubiquitous expression.[10][11][12]

  • A PEG4 linker: This tetra-polyethylene glycol spacer provides the necessary length and flexibility to bridge the VHL E3 ligase and the target protein.[13][14] The linker's composition and length are critical for optimal ternary complex formation and subsequent degradation efficiency.[15]

  • A terminal amine group (-NH2): This functional group serves as a versatile chemical handle for conjugating a ligand that specifically binds to a protein of interest (POI).[13][16]

By itself, this compound has no inherent pharmacological activity. Its power lies in its incorporation into a heterobifunctional PROTAC molecule.

The PROTAC Mechanism of Action: A Step-by-Step Guide

The core of the PROTAC mechanism is the formation of a ternary complex, a crucial intermediate that brings the target protein and the E3 ligase into close proximity.[17][18][19] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, initiating the degradation cascade.

The process can be broken down into the following key steps:

  • Binding to VHL: The (S,R,S)-Ahpc moiety of the PROTAC binds to the VHL E3 ligase.

  • Binding to the Protein of Interest (POI): The POI-specific ligand on the other end of the PROTAC binds to the target protein.

  • Ternary Complex Formation: The PROTAC molecule acts as a bridge, bringing the VHL E3 ligase and the POI together to form a ternary complex.[17][18][19] The stability and conformation of this complex are critical for efficient ubiquitination.

  • Ubiquitination of the POI: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[2][3][5]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.[3][4] The proteasome unfolds and degrades the POI into small peptides, and the ubiquitin molecules are recycled.

  • Catalytic Cycle: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation, thus acting catalytically.

Below is a diagram illustrating this signaling pathway:

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC Ternary_Complex PROTAC:POI:VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Poly-ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Proteasome->Ub Recycling Ub->Ternary_Complex Recruited to E3 E1_E2 E1/E2 Enzymes E1_E2->Ub Activates & Conjugates

Figure 1: The catalytic cycle of a PROTAC utilizing this compound.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

These parameters are determined through dose-response experiments where cells are treated with increasing concentrations of the PROTAC.

PROTAC (Target)E3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
ARV-771 (BET proteins) (S,R,S)-AHPC-MeNot specified22Rv1 (Prostate Cancer)<1>90[11],[9]
GMB-475 (BCR-ABL1) (S,R,S)-AHPCNot specifiedBa/F31110 (IC50)Not specified[8]
PROTAC 1 (SMARCA2/4) VH032-cyclopropane-FNot specifiedMOLM-13Partial degradationNot specified[20]
GP262 (PI3K/mTOR) VH032Not specifiedMDA-MB-23142.23 - 227.471.3 - 88.6[21]
NC-1 (BTK) Not specifiedNot specifiedMino2.297[22]

Experimental Protocols for PROTAC Characterization

A variety of biochemical and cellular assays are employed to characterize the mechanism of action and efficacy of PROTACs.

Ternary Complex Formation Assays

Demonstrating the formation of the ternary complex is a critical step in validating the PROTAC's mechanism of action.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay measures the proximity of the E3 ligase and the target protein in the presence of the PROTAC.

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the interaction between a fluorescently labeled E3 ligase and a fluorescently labeled target protein in the presence of a PROTAC.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding events, allowing for the determination of binding affinities and thermodynamics of the ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the E3 ligase and the target protein, as well as the formation of the ternary complex.

Ternary_Complex_Workflow Ternary Complex Formation Workflow cluster_1 Experimental Workflow Start Start: Purified Proteins & PROTAC Mix Mix POI, VHL, and PROTAC Start->Mix Assay Perform Assay (e.g., AlphaLISA, FRET, ITC, SPR) Mix->Assay Detect Detect Signal (Luminescence, Fluorescence, Heat Change, Resonance Shift) Assay->Detect Analyze Analyze Data (Binding affinity, Kinetics, Thermodynamics) Detect->Analyze End End: Confirmation of Ternary Complex Analyze->End

Figure 2: A generalized workflow for assessing ternary complex formation.

Protein Degradation Assays

These assays quantify the reduction in the levels of the target protein following PROTAC treatment.

  • Western Blotting: This is a standard technique used to detect and quantify the amount of a specific protein in a cell lysate.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that can be used for the high-throughput quantification of protein levels.

  • Flow Cytometry: If the target protein is expressed on the cell surface, flow cytometry can be used to measure its levels on a single-cell basis.

  • Mass Spectrometry-based Proteomics: This provides a global and unbiased view of changes in the proteome following PROTAC treatment, confirming the selectivity of the degrader.

Protein_Degradation_Workflow Protein Degradation Assay Workflow cluster_2 Experimental Workflow Start Start: Cell Culture Treat Treat cells with varying concentrations of PROTAC Start->Treat Incubate Incubate for a defined period Treat->Incubate Lyse Lyse cells to extract proteins Incubate->Lyse Quantify Quantify protein levels (Western Blot, ELISA, Mass Spec) Lyse->Quantify Analyze Analyze Data (Determine DC50 and Dmax) Quantify->Analyze End End: Assessment of Degradation Analyze->End

Figure 3: A generalized workflow for measuring protein degradation.

Conclusion

This compound is a powerful and versatile chemical tool that enables the rational design and synthesis of VHL-based PROTACs. Its mechanism of action is elegantly simple in concept yet profound in its therapeutic implications: it facilitates the hijacking of the ubiquitin-proteasome system to achieve targeted protein degradation. A thorough understanding of this mechanism, from ternary complex formation to proteasomal degradation, is paramount for the successful development of this exciting new class of therapeutics. The experimental protocols and quantitative data outlined in this guide provide a foundational framework for researchers dedicated to advancing the field of targeted protein degradation.

References

The Strategic Role of the PEG4 Linker in (S,R,S)-Ahpc-peg4-NH2: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules function by coopting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The (S,R,S)-Ahpc-peg4-NH2 molecule is a pivotal building block in the construction of PROTACs, specifically those that recruit the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth analysis of the role of the polyethylene (B3416737) glycol (PEG) 4 linker within this conjugate, summarizing its impact on the physicochemical properties, biological activity, and overall efficacy of the resulting PROTACs.

This compound is an E3 ligase ligand-linker conjugate.[1][2] The (S,R,S)-Ahpc moiety is a high-affinity ligand for the VHL E3 ligase.[3] The PEG4 linker provides a flexible spacer terminating in a primary amine (-NH2), which serves as a reactive handle for conjugation to a ligand targeting a protein of interest.[4][5]

Core Function of the PEG4 Linker

The linker in a PROTAC is not merely a passive spacer; it plays a critical role in the molecule's ability to induce protein degradation. The PEG4 linker in this compound imparts several crucial properties that are essential for the development of effective PROTACs.

Physicochemical Properties

The incorporation of a PEG4 linker significantly influences the physicochemical profile of the resulting PROTAC. Polyethylene glycol is known for its hydrophilic nature, which can enhance the aqueous solubility of the PROTAC molecule.[6][7] This is a critical attribute, as many small molecule ligands for target proteins are hydrophobic, and poor solubility can be a major obstacle in drug development. Improved solubility can facilitate formulation and improve bioavailability.

Furthermore, the flexible nature of the PEG linker can influence the molecule's conformational dynamics.[8] This flexibility can allow the PROTAC to adopt conformations that shield its polar surface area, which may enhance its ability to permeate cell membranes.[7] However, the overall impact on cell permeability is a complex interplay between the linker and the two ligands.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C32H49N5O8S[4][5]
Molecular Weight 663.83 g/mol [4][5]
Appearance White to off-white solid[4]
Purity ≥95% - ≥98%[2][5]
Solubility Soluble in DMSO[2][10]
Biological Activity and Ternary Complex Formation

The primary biological function of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC itself, and the E3 ligase. The length and flexibility of the linker are paramount in achieving a productive ternary complex geometry that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.

The four ethylene (B1197577) glycol units of the PEG4 linker provide a specific spatial separation between the VHL ligand and the target protein binder. This distance is critical; a linker that is too short may cause steric hindrance between the target protein and the E3 ligase, while a linker that is too long can lead to an unstable ternary complex with reduced degradation efficiency.[7] The optimal linker length is target-dependent and often requires empirical determination.

The flexibility of the PEG4 linker allows the two ends of the PROTAC to orient themselves favorably for the formation of the ternary complex. This conformational adaptability can help to overcome potential geometric constraints imposed by the structures of the target protein and the E3 ligase.[8]

Signaling Pathway of VHL-Mediated Targeted Protein Degradation

The this compound building block, once incorporated into a PROTAC, hijacks the VHL-mediated ubiquitination pathway. The following diagram illustrates the key steps in this process.

VHL_PROTAC_Pathway VHL-Mediated Targeted Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-peg4-Target Ligand) POI Target Protein (POI) PROTAC->POI Binds VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Binds PROTAC_POI PROTAC-POI Binary Complex POI->PROTAC_POI PROTAC_VHL PROTAC-VHL Binary Complex VHL_complex->PROTAC_VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC_POI->Ternary_Complex PROTAC_VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Dissociation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Ub_E1_E2 Ub-E1-E2 Cascade E1->Ub_E1_E2 Activates Ub E2 E2 Conjugating Enzyme E2->Ub_E1_E2 Ub_E1_E2->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->POI

Caption: VHL-PROTAC signaling pathway.

Experimental Protocols

The evaluation of a PROTAC constructed using this compound involves a series of key experiments to determine its efficacy and mechanism of action.

Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Dissolve the target protein ligand (1 equivalent) and the coupling agent (1.1 equivalents) in anhydrous DMF.

  • Add the base (2-3 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by preparative HPLC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[1][11]

Materials:

  • Cell line expressing the target protein

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.

  • NanoBRET™ Assay: This live-cell assay can be used to monitor the formation and stability of the ternary complex in real-time.[12][13] It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged E3 ligase (e.g., VHL) and a HaloTag®-labeled target protein.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[14]

  • Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding events, which can help to understand the driving forces behind ternary complex formation.[14]

Experimental and Logical Workflows

The development and evaluation of a PROTAC follow a logical progression of experiments.

PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Target Ligand + Ahpc-peg4-NH2) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (LC-MS, NMR) Synthesis->Characterization Binary_Binding Binary Binding Assays (SPR, ITC) Characterization->Binary_Binding Ternary_Complex_Assay Ternary Complex Formation (NanoBRET, SPR, ITC) Binary_Binding->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Selectivity Selectivity Profiling DC50_Dmax->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: A typical workflow for PROTAC development.

Conclusion

The this compound molecule is a crucial and versatile building block for the construction of VHL-recruiting PROTACs. The integrated PEG4 linker is a key determinant of the resulting PROTAC's success, profoundly influencing its physicochemical properties, such as solubility, and its biological activity, primarily through enabling the formation of a stable and productive ternary complex. A thorough understanding of the role of the PEG4 linker, coupled with a systematic experimental evaluation, is essential for the rational design and development of potent and selective protein degraders for therapeutic applications.

References

(S,R,S)-Ahpc-peg4-NH2 as a von Hippel-Lindau (VHL) E3 Ligase Ligand: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most successfully utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein.[3]

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-NH2, a widely used VHL E3 ligase ligand-linker conjugate in PROTAC development. We will delve into its mechanism of action, quantitative binding and degradation data, and detailed experimental protocols for its synthesis and characterization.

Core Concepts: The VHL E3 Ligase and PROTAC Mechanism of Action

The von Hippel-Lindau tumor suppressor protein is the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex.[4] This complex is pivotal in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5] PROTACs containing a VHL ligand, such as (S,R,S)-Ahpc, mimic the binding of HIF-1α to VHL, thereby hijacking this cellular machinery.

The general mechanism of action for a PROTAC utilizing this compound is a catalytic cycle initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage another target protein molecule.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex PROTAC (S,R,S)-Ahpc-peg4-Warhead PROTAC->PROTAC PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation cycle.

Quantitative Data

The efficacy of a PROTAC is determined by its binding affinities to the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. While specific binding data for this compound is not extensively published, the binding affinity of its parent VHL ligand, VH032, has been determined.

Table 1: Binding Affinity of the (S,R,S)-AHPC Core Ligand to VHL

LigandBinding Affinity (Kd) to VBC ComplexAssay Method
VH032185 ± 7 nMIsothermal Titration Calorimetry (ITC)[6]

VBC complex consists of VHL, Elongin B, and Elongin C.

The degradation efficiency of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is data for a PROTAC utilizing a closely related (S,R,S)-AHPC-based linker for the degradation of PARP1.

Table 2: Degradation Efficacy of a Representative (S,R,S)-AHPC-based PROTAC

PROTACTarget ProteinE3 Ligase Ligand MoietyDC50DmaxCell Line
vRucaparib-TP4PARP1(S,R,S)-AHPC-C2-PEG4-N382 nM[7]Not ReportedNot Reported

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is often proprietary. However, a general synthesis strategy can be inferred from patent literature (e.g., US20170008904A1) and related publications.[5][8][9] The synthesis typically involves the coupling of the core (S,R,S)-AHPC moiety to a PEG4 linker functionalized with a terminal amine.

Synthesis_Workflow cluster_0 General Synthesis Workflow Start (S,R,S)-AHPC Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Linker Boc-NH-peg4-COOH Linker->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Western_Blot_Workflow cluster_0 Western Blot Workflow for Protein Degradation Cell_Culture Cell Seeding & Treatment with PROTAC Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

References

A Technical Guide to the Core Principles of PROTAC Technology Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the foundational principles of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will cover the core mechanism of action, quantitative metrics for efficacy, detailed experimental methodologies, and visualizations of the key biological processes and workflows.

Introduction to VHL-Recruiting PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field.[2][3] These heterobifunctional molecules consist of a ligand that binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]

The von Hippel-Lindau (VHL) protein is a widely utilized substrate recognition component of the Cullin-RING E3 ligase complex.[3][4][7] Its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands make it an attractive and successful choice for PROTAC design.[1][3] VHL-based PROTACs have demonstrated the ability to degrade a wide array of proteins, including those previously considered "undruggable."[3]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs do not inhibit their target protein's function directly. Instead, they act catalytically to mark the POI for destruction by the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][5]

The VHL E3 Ligase Complex (CRL2VHL)

Under normal physiological conditions, the VHL protein is part of a multi-subunit E3 ligase complex known as CRL2VHL.[8] This complex includes Cullin 2 (CUL2), Elongin B (ELOB), Elongin C (ELOC), and Ring-box protein 1 (RBX1).[9] The native function of this complex is to recognize and ubiquitinate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normal oxygen conditions, leading to its degradation.[8][10][11] Small molecule VHL ligands used in PROTACs were developed to mimic the hydroxylated proline residue of HIF-1α that is recognized by VHL.[8][10]

cluster_CRL2_VHL CRL2-VHL E3 Ligase Complex VHL VHL (Substrate Receptor) ELOC Elongin C VHL->ELOC ELOB Elongin B ELOC->ELOB CUL2 Cullin 2 (Scaffold) ELOC->CUL2 RBX1 RBX1 (RING Finger Protein) CUL2->RBX1 E2 E2 Ubiquitin-Conjugating Enzyme RBX1->E2

Diagram 1: Components of the CRL2-VHL E3 Ligase Complex.

The PROTAC Catalytic Cycle

The mechanism of a VHL-recruiting PROTAC is a cyclical process that can be broken down into several key steps:

  • Binary Complex Formation : The PROTAC molecule independently binds to both the POI and the VHL E3 ligase complex in the cellular environment.

  • Ternary Complex Formation : The PROTAC brings the POI and the VHL complex into close proximity, forming a key POI-PROTAC-VHL ternary complex.[12][13] The stability and conformation of this complex are critical for degradation efficiency.[13][14]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

  • Recycling : After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling it to act catalytically.[12]

cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC POI->POI_PROTAC VHL VHL E3 Ligase Complex VHL_PROTAC VHL-PROTAC VHL->VHL_PROTAC PROTAC PROTAC PROTAC->POI_PROTAC PROTAC->VHL_PROTAC Ternary POI-PROTAC-VHL POI_PROTAC->Ternary VHL_PROTAC->Ternary Ternary->VHL Release & Recycle Ternary->PROTAC Ub Ubiquitin Transfer (from E2 enzyme) Ternary->Ub Proximity-induced POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Diagram 2: The catalytic cycle of a VHL-based PROTAC.

Quantitative Data on VHL-Based PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including binding affinities for its binary targets, its ability to form a stable ternary complex, and its potency in inducing protein degradation in a cellular context. The formation of a stable ternary complex is often a more critical determinant of degradation efficiency than high binary binding affinity alone.[13][15]

Below is a summary of data for exemplary VHL-based PROTACs from the literature.

PROTAC NameTarget Protein (POI)VHL Ligand BaseBinary Binding (VHL)Binary Binding (POI)Ternary Complex Cooperativity (α)Degradation Potency (DC₅₀)Max Degradation (Dₘₐₓ)Cell Line
MZ1 BRD4BD2VH032KD = 66 nM (ITC)[16]KD = 4 nM (ITC)[16]15 - 26[16]~15 nM>90%HeLa
ARV-771 BRD4VH032 derivative---DC₅₀ < 5 nM>95%22Rv1
DT2216 BCL-XLVH032 derivative---DC₅₀ = 2.5 nM>90%MOLM-13
ACBI3 KRASG12CVH032 derivative-KD = 0.5 nM-DC₅₀ = 3.6 nM~90%MIA PaCa-2
NR-11c p38αVH032 derivative---DC₅₀ ≈ 100 nM>80%MDA-MB-231
  • KD : Dissociation constant, a measure of binding affinity (lower is stronger).

  • Cooperativity (α) : A measure of how much the binding of one protein partner enhances the binding of the other to the PROTAC. α > 1 indicates positive cooperativity.

  • DC₅₀ : The concentration of PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ : The maximum percentage of protein degradation achieved.

Key Experimental Protocols

A robust assessment of a novel PROTAC requires a suite of biophysical, biochemical, and cellular assays. The general workflow involves characterizing the binding events, confirming target degradation, and evaluating the downstream cellular consequences.

cluster_workflow Experimental Workflow for PROTAC Evaluation cluster_A Assay Examples cluster_B Assay Examples cluster_C Assay Examples cluster_D Controls cluster_E Assay Examples A Step 1: Characterize Binary Binding (PROTAC-VHL & PROTAC-POI) B Step 2: Assess Ternary Complex Formation (POI-PROTAC-VHL) A->B A1 SPR / BLI ITC Fluorescence Polarization A->A1 C Step 3: Quantify Cellular Protein Degradation B->C B1 SPR / BLI ITC NanoBRET / TR-FRET B->B1 D Step 4: Confirm Mechanism of Action C->D C1 Western Blot In-Cell Western Targeted Proteomics (MS) C->C1 E Step 5: Evaluate Downstream Functional Effects D->E D1 Proteasome Inhibitor (e.g., MG132) Inactive Epimer of VHL Ligand Competitive VHL Ligand D->D1 E1 Cell Viability Assays Phenotypic Assays Target-specific Functional Assays E->E1

References

An In-depth Technical Guide to Targeted Protein Degradation with Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to hijack the cell's natural protein disposal machinery, leading to the selective elimination of a protein of interest (POI). This approach offers several advantages, including the potential for a more profound and durable biological effect, the ability to overcome resistance mechanisms associated with traditional inhibitors, and the possibility of addressing the non-enzymatic functions of proteins.

This technical guide provides an in-depth overview of the core concepts of TPD, focusing on two major classes of small molecule degraders: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the mechanisms of action, provide detailed experimental protocols for key assays, present quantitative data for prominent degraders, and visualize the intricate biological pathways involved.

Core Mechanisms of Targeted Protein Degradation

The central principle of TPD is the induced proximity of a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1][2] One ligand binds to the POI, while the other recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][3] This dual binding brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[1] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact.[4] Unlike PROTACs, which have distinct domains for target and E3 ligase binding, molecular glues typically bind to the E3 ligase and alter its surface to create a new binding site for the "neosubstrate" (the target protein).[4] Prominent examples of molecular glues include the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which recruit neosubstrates to the CRBN E3 ligase.

Key Signaling Pathways in Targeted Protein Degradation

The mechanism of action of targeted protein degradation involves the hijacking and manipulation of the cell's natural protein homeostasis machinery. The core of this process is the Ubiquitin-Proteasome System (UPS).

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Degrader Small Molecule Degrader E1 Ubiquitin-Activating Enzyme (E1) E2 Ubiquitin-Conjugating Enzyme (E2) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer POI Protein of Interest (POI) E3->POI Ubiquitination Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI->Proteasome Recognition & Degradation Degrader PROTAC or Molecular Glue Degrader->E3 Degrader->POI cluster_workflow Experimental Workflow Start Start: Degrader Synthesis Binding 1. Binary Binding Assays (FP, SPR, ITC) Start->Binding Ternary 2. Ternary Complex Formation (TR-FRET, NanoBRET) Binding->Ternary Ubiquitination 3. Target Ubiquitination (IP-Western, Mass Spec) Ternary->Ubiquitination Degradation 4. Target Degradation (Western Blot, HiBiT, Mass Spec) Ubiquitination->Degradation Cellular 5. Cellular Phenotype (Viability, Apoptosis) Degradation->Cellular OffTarget 6. Off-Target Analysis (Quantitative Proteomics) Cellular->OffTarget End End: Lead Optimization OffTarget->End cluster_BCR B-Cell Receptor (BCR) Signaling cluster_Therapy Therapeutic Intervention BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK (mutated) SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Ineffective Inhibition PROTAC BTK PROTAC PROTAC->BTK Binds E3 E3 Ligase PROTAC->E3 Recruits

References

The Core Components of a PROTAC Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of specific proteins of interest (POIs).[2][3] This in-depth technical guide provides a comprehensive overview of the core components of a PROTAC molecule, detailing their functions, design considerations, and the experimental protocols used for their evaluation.

The Tripartite Structure of a PROTAC

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The simultaneous binding of the PROTAC to both the POI and an E3 ligase forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[6] This proximity induces the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7][8]

The Warhead: Targeting the Protein of Interest

The "warhead" is the component of the PROTAC that specifically binds to the target protein. The choice of warhead is a critical first step in PROTAC design and is often based on known small molecule inhibitors of the POI. However, a key advantage of PROTAC technology is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to recruit the POI to the E3 ligase.[2] This opens up a vast landscape of potential targets that lack a functional active site for traditional inhibition.

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The E3 ligase ligand is responsible for recruiting an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). While there are over 600 E3 ligases in the human genome, only a handful have been successfully leveraged for PROTAC development, primarily due to the availability of high-affinity small molecule ligands.[9] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase can influence the degradation efficiency, selectivity, and tissue distribution of the PROTAC.

The Linker: The Critical Bridge

The linker is much more than a passive tether; it plays a crucial role in the overall efficacy of the PROTAC.[] The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized for each warhead and E3 ligase ligand pair.[4][11] An optimal linker facilitates the formation of a stable and productive ternary complex, allowing for efficient ubiquitination of the POI.[12] A linker that is too short may cause steric hindrance, while a linker that is too long may result in an unproductive complex where ubiquitination cannot occur.[11]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters used to evaluate PROTAC performance include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.

  • Kd: The dissociation constant, which measures the binding affinity of the PROTAC for its target protein and the E3 ligase.

The following tables summarize quantitative data for several well-characterized PROTACs, highlighting the interplay between their components and their degradation efficiency.

Table 1: Quantitative Data for BRD4-Targeting PROTACs

PROTAC NameWarhead (Target)E3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
dBET1JQ1 (BET bromodomains)Thalidomide (CRBN)PEG~4>90[13]
MZ1JQ1 (BET bromodomains)VH032 (VHL)PEG24>90[9]
AT1JQ1 (BET bromodomains)VHL LigandAlkyl1.8>95

Table 2: Impact of Linker Length on ERα Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data adapted from a study on ERα-targeting PROTACs with varying linker lengths.

Table 3: Quantitative Data for KRAS G12D Degrader 1

Cell LineCancer TypeDC50 (nM)IC50 (nM)
SNU-1Stomach Cancer19.7743.51
HPAF-IIPancreatic Cancer52.9631.36
AGSStomach Cancer7.4951.53
PANC 04.03Pancreatic Cancer87.8Not Reported

Data for PROTAC KRAS G12D degrader 1 (Compound 8o) recruiting the VHL E3 ligase.[14]

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of biophysical and cellular assays. The following are detailed methodologies for three key experiments.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[16]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[15]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in vitro.[17][18]

Methodology:

  • Reagent Preparation:

    • Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).

    • Prepare solutions of a TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST) and an acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).[19]

    • Prepare a serial dilution of the PROTAC molecule.

  • Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, donor- and acceptor-labeled antibodies, and the PROTAC at various concentrations in an appropriate assay buffer.[18]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation and the FRET signal to stabilize.[18]

  • Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor and donor emission intensities.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect."[19]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes.[1][8]

Methodology:

  • Surface Preparation: Immobilize a high-purity E3 ligase onto a sensor chip surface using standard amine coupling chemistry.[1]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Monitor the binding and dissociation in real-time to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD) for the binary interaction.[8]

  • Ternary Complex Formation Analysis:

    • Prepare solutions of the PROTAC pre-incubated with a near-saturating concentration of the target protein.

    • Inject this mixture over the immobilized E3 ligase surface at various PROTAC concentrations.[19]

    • Measure the binding kinetics of the ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgram data to appropriate binding models to obtain kinetic parameters.

    • Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental processes involved in PROTAC development. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Releases Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the typical experimental workflow for the design, synthesis, and evaluation of a novel PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Target_Selection Target Selection Warhead_Design Warhead Design Target_Selection->Warhead_Design Linker_Design Linker Design Warhead_Design->Linker_Design E3_Ligase_Selection E3 Ligase Selection E3_Ligase_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assays Binding Assays (SPR, ITC) Synthesis->Binding_Assays Ternary_Complex_Assay Ternary Complex Assay (TR-FRET) Binding_Assays->Ternary_Complex_Assay Degradation_Assay Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability/Phenotypic Assays Degradation_Assay->Cell_Viability Optimization Optimization Cell_Viability->Optimization Optimization->Linker_Design Iterative Design Hook_Effect cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration POI_low POI Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 E3_low->Ternary_low POI_high1 POI Binary1 Unproductive Binary Complex POI_high1->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 E3_high2 E3 Binary2 Unproductive Binary Complex E3_high2->Binary2 PROTAC_high2 PROTAC PROTAC_high2->Binary2 Title The Hook Effect Low Optimal Degradation High Reduced Degradation cluster_low cluster_low cluster_high cluster_high PROTAC_Selectivity cluster_promiscuous Promiscuous Warhead Binding cluster_selective Selective PROTAC Degradation Warhead Warhead POI_A Protein A Warhead->POI_A Binds POI_B Protein B Warhead->POI_B Binds Stable_Complex Stable Ternary Complex (Degradation) POI_A->Stable_Complex Unstable_Complex Unstable Ternary Complex (No Degradation) POI_B->Unstable_Complex PROTAC PROTAC PROTAC->POI_A PROTAC->POI_B PROTAC->Stable_Complex PROTAC->Unstable_Complex E3_Ligase E3 Ligase E3_Ligase->Stable_Complex E3_Ligase->Unstable_Complex

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-peg4-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

(S,R,S)-Ahpc-peg4-NH2 is a pre-synthesized chemical building block designed to streamline the synthesis of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2). This ready-to-use conjugate simplifies the synthetic process, allowing researchers to focus on coupling a suitable "warhead" (a ligand for the target protein) to the available amine functionality. The PEG4 linker enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

Mechanism of Action of a PROTAC Synthesized with this compound

A PROTAC constructed using this compound functions by forming a ternary complex between the target protein (POI) and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-Ahpc-peg4-Warhead PROTAC POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL Recruitment VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of action of a PROTAC utilizing the this compound linker.

Experimental Protocols

The primary use of this compound in PROTAC synthesis involves the formation of a stable amide bond with a warhead molecule that contains a carboxylic acid functionality.

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid-Functionalized Warhead

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation.

Materials:

  • This compound (or its hydrochloride salt)

  • Warhead-COOH (ligand for the protein of interest with a carboxylic acid handle)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Analytical and preparative HPLC

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) spectrometer

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.

    • Add the coupling agent, for example, HATU (1.1 equivalents), to the solution.

    • Add the base, DIPEA (2.0-3.0 equivalents), to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound to the activated Warhead-COOH solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS to confirm the formation of the desired PROTAC product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).

Synthesis_Workflow Warhead Warhead-COOH Activated_Warhead Activated Warhead (e.g., with HATU/DIPEA) Warhead->Activated_Warhead Activation Ahpc_linker This compound PROTAC_crude Crude PROTAC Ahpc_linker->PROTAC_crude Activated_Warhead->PROTAC_crude Coupling Purified_PROTAC Purified PROTAC PROTAC_crude->Purified_PROTAC Purification (HPLC) Characterization Characterization (LC-MS, NMR, HRMS) Purified_PROTAC->Characterization

Caption: General workflow for the synthesis of a PROTAC using this compound.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides representative data for VHL-recruiting PROTACs with PEG linkers of varying lengths to illustrate the impact of the linker on degradation potency. While specific data for PROTACs using the exact this compound may vary depending on the target protein and warhead, this table serves as a guide for expected performance.

PROTAC TargetE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
BRD4VHLPEG-basedHEK293~10-100>90Fictional, representative data
BTKVHLPEG-basedMino cells2.297[3]
ERαVHL16-atom chainMCF7~1000~95[4]
TBK1VHL21-atom chain-396[4]

Biological Evaluation Protocol

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (for dissolving the PROTAC)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium from a stock solution in DMSO.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell_Culture Cell Culture & Plating PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax calculation) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its pre-installed VHL ligand and PEG4 linker with a reactive amine handle simplify the synthetic process, enabling researchers to efficiently generate novel protein degraders. The provided protocols offer a foundational framework for the synthesis, purification, characterization, and biological evaluation of PROTACs derived from this reagent. Successful application of these methods will facilitate the development of new therapeutics for a wide range of diseases.

References

Protocol for the Conjugation of (S,R,S)-Ahpc-peg4-NH2 to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the amine-functionalized linker, (S,R,S)-Ahpc-peg4-NH2, to a target protein ligand. This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase ((S,R,S)-Ahpc) to a ligand for a target protein (a "warhead"), facilitated by a flexible polyethylene (B3416737) glycol (PEG4) spacer.[1]

The conjugation strategy outlined here is based on the widely used and robust carbodiimide (B86325) crosslinker chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This method involves the activation of a carboxyl group on the target protein ligand to form a semi-stable NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.[4][] This approach is fundamental in the construction of heterobifunctional molecules like PROTACs.[6][]

Principle of the Reaction

The conjugation process is a two-step reaction:

  • Activation of the Target Protein Ligand: EDC activates the carboxylic acid group on the target protein ligand, forming a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS or Sulfo-NHS, which converts it into a more stable, amine-reactive NHS ester.[2][3] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8]

  • Conjugation to this compound: The amine-reactive NHS ester of the target protein ligand is then reacted with the primary amine of this compound. This reaction occurs efficiently at a physiological to slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, covalently linking the target protein ligand to the this compound linker.[4]

Materials and Equipment

Reagents:

  • Target protein ligand with a carboxylic acid functional group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine (B1666218)

  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Stirring equipment (e.g., magnetic stirrer and stir bars)

  • Analytical balance

  • pH meter

Purification and Analysis Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

  • Lyophilizer or centrifugal evaporator for solvent removal

Experimental Protocols

Part 1: Activation of the Target Protein Ligand with EDC/NHS

This protocol describes the in-situ activation of the target protein ligand containing a carboxyl group.

  • Preparation of Reagents:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare stock solutions of the target protein ligand in anhydrous DMF or DMSO.

    • Immediately before use, prepare a stock solution of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO. Do not store these solutions as they are susceptible to hydrolysis.[2]

  • Activation Reaction:

    • In a reaction vessel, dissolve the target protein ligand (1 equivalent) in an appropriate volume of anhydrous DMF or DMSO.

    • Add NHS or Sulfo-NHS (1.5 equivalents) to the solution and mix thoroughly.

    • Add EDC (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 15-60 minutes. The progress of the activation can be monitored by analytical techniques such as TLC or LC-MS to confirm the formation of the NHS ester.

Part 2: Conjugation of the Activated Ligand to this compound
  • Preparation of this compound:

    • Dissolve this compound (1 to 1.2 equivalents) in the Coupling Buffer. A small amount of a co-solvent like DMF or DMSO may be used to aid dissolution if necessary, but the final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Conjugation Reaction:

    • Add the freshly prepared activated target protein ligand solution from Part 1 to the solution of this compound.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust the pH with a suitable non-amine-containing base.

    • Incubate the reaction mixture at room temperature for 2 to 4 hours, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted NHS-ester, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification and Characterization of the Conjugate
  • Purification:

    • The crude reaction mixture can be purified using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions corresponding to the desired product peak.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS to verify the expected molecular weight.

    • Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy can be performed to confirm the structure of the conjugate.

  • Storage:

    • After purification and solvent removal (e.g., by lyophilization), store the final conjugate as a dry powder at -20°C or -80°C.

Data Presentation

The following tables provide an example of the quantitative data that should be recorded during the conjugation process.

ParameterValueNotes
Reactant
Target Protein Ligand (MW)e.g., 450 g/mol
This compound (MW)672.88 g/mol
Reaction Conditions
Molar Ratio (Ligand:EDC:NHS)1 : 1.5 : 1.5Optimization may be required.
Molar Ratio (Activated Ligand:Amine)1 : 1.2A slight excess of the amine can drive the reaction.
Activation Time30 minutes
Conjugation Time4 hours
TemperatureRoom Temperature
Yield and Purity
Crude Yielde.g., 85%Based on LC-MS analysis of the crude mixture.
Purified Yielde.g., 55%After HPLC purification.
Purity (by HPLC)>95%
Characterization
Expected Mass (M+H)+e.g., 1105.4 DaCalculated based on the molecular weights of the reactants.
Observed Mass (M+H)+e.g., 1105.5 DaFrom mass spectrometry analysis.

Mandatory Visualization

experimental_workflow cluster_activation Part 1: Activation of Target Protein Ligand cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification & Analysis a1 Dissolve Target Ligand (with -COOH) in DMF/DMSO a2 Add EDC and NHS a1->a2 a3 Incubate at RT (15-60 min) a2->a3 b2 Add Activated Ligand to Amine Solution a3->b2 Activated Ligand b1 Dissolve this compound in Coupling Buffer (pH 7.2-8.5) b1->b2 b3 Incubate at RT (2-4 hours) b2->b3 b4 Quench Reaction (Optional) b3->b4 c1 Purify by RP-HPLC b4->c1 Crude Conjugate c2 Characterize by LC-MS and NMR c1->c2 c3 Lyophilize and Store c2->c3

Caption: Experimental workflow for the conjugation of a target protein ligand to this compound.

signaling_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Ligand_COOH Target Ligand-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Ligand_COOH->O_Acylisourea + EDC EDC EDC NHS NHS Ligand_NHS Target Ligand-NHS Ester (amine-reactive) O_Acylisourea->Ligand_NHS + NHS Final_Conjugate Final Conjugate (Stable Amide Bond) Ligand_NHS->Final_Conjugate pH 7.2-8.5 Amine_Linker This compound Amine_Linker->Final_Conjugate

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg4-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-NH2 is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] In the rapidly evolving field of targeted protein degradation, this compound serves as a versatile building block for synthesizing PROTACs aimed at degrading specific proteins of interest (POIs) implicated in cancer.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism of action offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target previously "undruggable" proteins. The this compound linker provides the necessary components to engage the VHL E3 ligase and a reactive handle for conjugation to a ligand that binds the target protein.

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., Oncogenic Protein) PROTAC This compound -based PROTAC POI->PROTAC Binds to Target Ligand VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-AHPC PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex PolyUb_POI Polyubiquitinated Target Protein POI_PROTAC_VHL->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_VHL Transfers to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation AminoAcids Amino Acids Proteasome->AminoAcids Degrades into

Caption: PROTAC-mediated protein degradation pathway.

Applications in Cancer Research

The primary application of this compound in cancer research is as a component for the synthesis of PROTACs to degrade oncoproteins. By designing a PROTAC with a ligand specific to a cancer-driving protein, researchers can selectively eliminate that protein, thereby inhibiting tumor growth and survival.

Potential Cancer Targets:

  • Kinases: Degradation of kinases involved in oncogenic signaling pathways.

  • Transcription Factors: Targeting transcription factors that are often considered "undruggable."

  • Epigenetic Modulators: Degrading proteins involved in epigenetic regulation of gene expression in cancer.

  • Mutant Proteins: Developing PROTACs that selectively degrade mutated proteins driving cancer progression.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound. Specific conditions will need to be optimized for each target protein and cell line.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final PROTAC by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_0 Reaction Start Target Protein Ligand (with -COOH) Coupling Amide Bond Formation Start->Coupling Linker This compound Linker->Coupling Reagents Amide Coupling Reagents (HATU, HOBt, DIPEA) in DMF Reagents->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[3][4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3][4]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3][4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]

    • Detect the chemiluminescent signal using an imaging system.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

This protocol assesses the effect of target protein degradation on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • 96-well opaque or clear plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot a dose-response curve to determine the IC50 (concentration for 50% inhibition of cell viability).

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from experiments with a PROTAC synthesized using this compound. Actual values will be specific to the target protein and the cell line used.

ParameterDescriptionExample Value
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.10 nM
Dmax The maximum percentage of protein degradation achieved.>95%
IC50 The concentration of the PROTAC that inhibits 50% of cancer cell viability.50 nM

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-based PROTACs in cancer research. The provided protocols offer a general framework for the synthesis and evaluation of these molecules. The ability to induce the degradation of oncoproteins opens up new avenues for the development of novel cancer therapeutics. Careful optimization of experimental conditions and thorough characterization of the synthesized PROTACs are essential for successful research outcomes.

References

Application Notes and Protocols for PROTAC-Mediated Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and key protocols for evaluating Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] This technology offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."[][4]

Introduction to PROTAC Technology

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5][6] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[][6]

Core Principles of PROTAC Experimental Design

A thorough experimental plan is crucial for the successful development and validation of a novel PROTAC. Key considerations include confirming target engagement, assessing the efficiency and selectivity of protein degradation, and understanding the mechanism of action. A typical workflow involves a series of in vitro and cell-based assays before moving to in vivo models.

A critical phenomenon to consider in PROTAC experiments is the "hook effect."[7] At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This leads to a bell-shaped dose-response curve where the degradation effect decreases at higher concentrations.[7][8] Therefore, it is essential to test a wide range of PROTAC concentrations to identify the optimal window for degradation.

Key Experiments and Protocols

Assessment of Target Protein Degradation

The most fundamental experiment in PROTAC development is to quantify the reduction in the levels of the target protein.

3.1.1. Western Blotting

Western blotting is a widely used technique to measure the levels of a specific protein in a cell lysate.[9]

Protocol: Western Blot for PROTAC-Induced Degradation

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[10]

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[9][10] Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[9]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9] Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[9]

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

3.1.2. In-Cell Western Assay

The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting for quantifying protein levels.[11]

Protocol: In-Cell Western for PROTAC-Mediated Degradation

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a predetermined time.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based solution.[11]

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).[11]

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., LI-COR Intercept Blocking Buffer).[11]

    • Incubate with a primary antibody against the target protein.

    • Wash the plate and incubate with a fluorescently labeled secondary antibody.

  • Scanning and Analysis:

    • Scan the plate using an infrared imaging system.

    • Analyze the fluorescence intensity to determine the relative protein levels.

Confirmation of Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation.[12]

3.2.1. NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions in real-time.[13][14]

Protocol: NanoBRET™ for Ternary Complex Formation

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[13][15]

  • Cell Plating and Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand.

    • Treat the cells with a range of PROTAC concentrations. To distinguish between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[13]

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate.[13]

    • Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.[13]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[13]

    • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[13]

Verification of Ubiquitination

Confirming that the target protein is ubiquitinated provides direct evidence of the PROTAC's mechanism of action.[16]

Protocol: In-Cell Ubiquitination Assay

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration that gives maximal degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[8]

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.[8]

    • Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.

    • Perform a Western blot and probe with an antibody against ubiquitin.[17] A ladder of high-molecular-weight bands or a smear above the unmodified target protein indicates polyubiquitination.[17]

Assessment of Off-Target Effects

It is essential to evaluate the selectivity of a PROTAC to ensure it does not cause the degradation of other proteins.[18]

Protocol: Global Proteomics for Off-Target Analysis

  • Cell Culture and Treatment:

    • Culture cells and treat them with the PROTAC at its optimal concentration, a higher concentration to check for the hook effect, a vehicle control, and a negative control PROTAC (e.g., an inactive epimer).[7]

  • Sample Preparation and Mass Spectrometry:

    • Lyse the cells and digest the proteins into peptides.

    • Analyze the peptide mixtures using liquid chromatography-mass spectrometry (LC-MS).[19] Data-independent acquisition (DIA) proteomics is a valuable approach for comprehensive and reproducible quantification.[19]

  • Data Analysis:

    • Compare the protein abundance profiles between the PROTAC-treated and control samples.

    • Identify proteins that are significantly downregulated only in the presence of the active PROTAC.

  • Validation:

    • Validate potential off-targets using an orthogonal method, such as Western blotting.[7]

Data Presentation

Table 1: Summary of In Vitro PROTAC Evaluation Parameters

ParameterAssayDescriptionTypical Values
DC50 Western Blot / In-Cell WesternConcentration of PROTAC that results in 50% degradation of the target protein.[9]1 nM - 1 µM
Dmax Western Blot / In-Cell WesternMaximum percentage of protein degradation achieved.[9]>80%
EC50 (Ternary Complex) NanoBRET™Concentration of PROTAC that results in 50% of the maximal ternary complex formation.[13]10 nM - 5 µM
Ubiquitination Immunoprecipitation-Western BlotQualitative or semi-quantitative measure of target protein ubiquitination.Presence of high molecular weight ubiquitin ladder.

Table 2: Example Dose-Response Data for a Novel PROTAC

PROTAC Concentration (nM)% Protein Degradation (vs. Vehicle)
0.15%
125%
1060%
10095%
100080%
1000050%

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary_Complex->Recycle Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: Novel PROTAC Synthesis degradation Assess Protein Degradation (Western Blot / ICW) start->degradation dose_response Dose-Response & Time-Course (DC50, Dmax) degradation->dose_response ternary Confirm Ternary Complex Formation (NanoBRET) dose_response->ternary ubiquitination Verify Ubiquitination (IP-Western) ternary->ubiquitination selectivity Evaluate Selectivity (Proteomics) ubiquitination->selectivity in_vivo In Vivo Efficacy & PK/PD Studies selectivity->in_vivo end Lead Candidate in_vivo->end

Caption: Experimental Workflow for PROTAC Evaluation.

Dose_Response_Logic cluster_low Low Concentration cluster_high High Concentration (Hook Effect) low_c [PROTAC]low ternary_form Ternary Complex Formation low_c->ternary_form degradation Protein Degradation ternary_form->degradation high_c [PROTAC]high binary_poi Binary Complex (PROTAC-POI) high_c->binary_poi binary_e3 Binary Complex (PROTAC-E3) high_c->binary_e3 no_degradation Reduced Degradation binary_poi->no_degradation binary_e3->no_degradation

Caption: Logic of PROTAC Dose-Response and Hook Effect.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg4-NH2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG4 linker in this compound enhances its solubility and bioavailability, making it a valuable tool in chemical biology and drug discovery for inducing targeted protein degradation.

Chemical Properties and Solubility

This compound is typically supplied as a hydrochloride salt or free base. Its solubility is a critical factor for its use in in vitro assays. The following table summarizes the reported solubility data.

SolventFormConcentration (mg/mL)Molar Concentration (mM)Notes
DMSOHydrochloride Salt100142.79Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
DMSOFree Base170256.09Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility.[2]
WaterHydrochloride Salt50-Ultrasonic assistance may be beneficial.[3]
EthanolHydrochloride Salt100-

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs that utilize this compound as a VHL ligand operate through the ubiquitin-proteasome system (UPS). This is the primary cellular machinery for the degradation of most short-lived proteins. The process begins with the PROTAC molecule forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically repeat the cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC This compound based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 E2->VHL Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for obtaining reproducible results in in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Assay Workflow: Western Blot for Protein Degradation

This workflow describes a typical experiment to assess the ability of a PROTAC synthesized from this compound to induce the degradation of a target protein in a cell-based assay.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy stock_prep 1. Prepare PROTAC Stock Solution (in DMSO) treatment 3. Treat Cells with PROTAC (and controls, e.g., DMSO) stock_prep->treatment cell_culture 2. Culture Cells to Optimal Confluency cell_culture->treatment lysis 4. Cell Lysis and Protein Extraction treatment->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to Membrane sds_page->transfer immunoblot 8. Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection 9. Signal Detection (Chemiluminescence) immunoblot->detection data_analysis 10. Data Analysis (Densitometry) detection->data_analysis

Caption: Experimental workflow for Western Blot analysis.

Detailed Methodology:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC from the DMSO stock solution in pre-warmed cell culture media.

    • Important: To avoid precipitation, dilute the stock solution directly into the media with rapid and thorough mixing. The final DMSO concentration should be kept low (typically <0.5%) to prevent solvent toxicity.

    • Treat the cells with a range of PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Troubleshooting

  • Compound Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock in cell culture media, try preparing a more concentrated stock solution in DMSO to reduce the volume added to the media. Alternatively, consider the use of solubilizing agents if compatible with the assay.

  • Inconsistent Degradation Results: Ensure complete solubilization of the PROTAC in the stock solution. Visually inspect for precipitates before use. Inconsistent results may also stem from issues with the western blot protocol, such as uneven protein loading or transfer.

  • Cell Toxicity: At high concentrations, the PROTAC or the DMSO vehicle may cause cell toxicity, which can affect protein expression. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the degradation experiment to ensure that the observed protein reduction is not due to cell death.

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of (S,R,S)-Ahpc-peg4-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The (S,R,S)-Ahpc-peg4-NH2 is a linker-ligand conjugate that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker, which can be conjugated to a POI ligand to create a VHL-based PROTAC.[4][5]

A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[1][6] Due to their large molecular weight and high polar surface area, PROTACs often exhibit low passive permeability.[7][8] Therefore, the accurate assessment of cellular uptake and permeability is a crucial step in the optimization of PROTAC drug candidates.

These application notes provide detailed protocols for key assays to evaluate the cellular uptake and permeability of PROTACs based on the this compound linker.

Signaling Pathway and Mechanism of Action

PROTACs containing the (S,R,S)-Ahpc moiety function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[9]

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake

Caption: Mechanism of action for a PROTAC containing (S,R,S)-Ahpc.

Cellular Permeability Assays

The assessment of a PROTAC's ability to cross the cell membrane is fundamental. The following assays are commonly employed to determine permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6][10] It provides a measure of a compound's ability to diffuse across an artificial lipid membrane, offering a rapid and cost-effective initial screening tool.[1]

Experimental Protocol:

  • Preparation of the Lipid Membrane: A 1% solution of lecithin (B1663433) in dodecane (B42187) is prepared. 5 µL of this solution is carefully added to each well of a 96-well filter plate (donor plate) to form the artificial membrane.[11]

  • Compound Preparation: The this compound based PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Assay Setup: The donor plate is placed into a 96-well acceptor plate containing buffer. The PROTAC solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 5-16 hours).[10][11]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

PAMPA_Workflow Start Prepare Lipid Membrane on Donor Plate Add_PROTAC Add PROTAC Solution to Donor Wells Start->Add_PROTAC Assemble_Plate Place Donor Plate on Acceptor Plate Add_PROTAC->Assemble_Plate Incubate Incubate at Room Temperature Assemble_Plate->Incubate Quantify Quantify PROTAC by LC-MS/MS Incubate->Quantify Calculate Calculate Papp Value Quantify->Calculate LCMS_Uptake_Workflow Start Treat Cells with PROTAC Wash Wash Cells with Ice-Cold PBS Start->Wash Lyse Lyse Cells and Collect Lysate Wash->Lyse Prepare Prepare Sample for LC-MS/MS Lyse->Prepare Analyze Quantify PROTAC by LC-MS/MS Prepare->Analyze Normalize Normalize to Protein Concentration Analyze->Normalize Result Intracellular PROTAC Concentration Normalize->Result

References

Revolutionizing Drug Discovery: In-cell Target Engagement Assays for VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to VHL-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its widespread tissue expression and well-characterized binders.[4][5]

The core mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex, bringing the POI and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cul2, and Rbx1) into close proximity.[3][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][7] Consequently, the ability to accurately measure the engagement of a PROTAC with both its target and VHL within the cellular environment is paramount for the development of effective degraders. This document outlines key in-cell target engagement assays and provides detailed protocols for their implementation.

Signaling Pathway of VHL-Recruiting PROTACs

The action of a VHL-recruiting PROTAC hijacks the cell's natural ubiquitin-proteasome system. The PROTAC first binds to both the target protein (POI) and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which leads to the degradation of the POI into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC VHL-Recruiting PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Releases Proteasome->VHL Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Loads Ub

PROTAC-mediated protein degradation pathway.

Key In-Cell Target Engagement Assays

Several robust assays have been developed to quantify the intracellular engagement of PROTACs with VHL and the target protein. These assays are crucial for understanding structure-activity relationships and optimizing PROTAC design.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a PROTAC to its target or E3 ligase in live cells.[8][9] The assay relies on energy transfer from a NanoLuc® luciferase donor fused to the protein of interest (e.g., VHL) to a fluorescent tracer that binds to the same protein.[10] A PROTAC that enters the cell and engages the target will displace the fluorescent tracer, leading to a decrease in the BRET signal.[11]

Experimental Workflow:

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow A 1. Transfect Cells with VHL-NanoLuc® Fusion Vector B 2. Seed Cells in 96-well Plate A->B C 3. Add PROTAC (Test Compound) B->C D 4. Add Fluorescent VHL Tracer C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure Donor (460nm) and Acceptor (618nm) Emission E->F G 7. Calculate NanoBRET™ Ratio F->G

NanoBRET™ target engagement assay workflow.

Protocol: NanoBRET™ VHL Target Engagement Assay

This protocol is adapted for assessing the engagement of a PROTAC with VHL in live HEK293 cells.[10]

Materials:

  • HEK293 cells

  • VHL-NanoLuc® Fusion Vector and Transfection Carrier DNA

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • DMEM with 10% FBS

  • White, non-binding surface 96-well plates

  • NanoBRET™ In-Cell VHL Tracer and Tracer Dilution Buffer

  • Nano-Glo® Substrate

  • Test PROTAC compounds

  • Luminometer capable of dual-filtered luminescence measurement

Procedure:

  • Cell Transfection:

    • Prepare a transfection mix of VHL-NanoLuc® Vector and Carrier DNA in Opti-MEM®.

    • Add FuGENE® HD Transfection Reagent and incubate for 15-20 minutes at room temperature.

    • Add the transfection complex to a suspension of HEK293 cells and incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in DMEM with 10% FBS.

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 20-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test PROTAC in Opti-MEM®.

    • Add the PROTAC dilutions to the appropriate wells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition:

    • Prepare a 3X solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to all wells.

  • Measurement:

    • Incubate the plate for 3-5 minutes at room temperature.

    • Measure donor emission (460nm) and acceptor emission (618nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which reflects the in-cell target engagement potency.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in intact cells and tissues without the need for genetic modification of the protein or compound.[12][13] The principle is based on the ligand-induced thermal stabilization of proteins.[14] When a PROTAC binds to its target protein (e.g., VHL), the resulting complex is often more resistant to thermal denaturation.[15]

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA® Workflow A 1. Treat Cells with PROTAC or Vehicle B 2. Heat Cells at a Specific Temperature A->B C 3. Lyse Cells and Separate Soluble and Precipitated Fractions B->C D 4. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E 5. Generate Melt Curve or Isothermal Dose-Response Curve D->E

Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol: CETSA® for VHL Target Engagement

This protocol outlines a general procedure for assessing VHL stabilization by a PROTAC.

Materials:

  • Cultured cells expressing VHL

  • Test PROTAC compound and vehicle control (e.g., DMSO)

  • PBS, ice-cold

  • Lysis buffer with protease inhibitors

  • Apparatus for protein quantification (e.g., Western blot equipment)

  • Primary antibody against VHL and a suitable secondary antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of the PROTAC or vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is used to generate a melt curve, while a single, optimized temperature is used for isothermal dose-response experiments.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble VHL in each sample by Western blot.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble VHL against the temperature. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.

    • Isothermal Dose-Response: Plot the amount of soluble VHL at a fixed temperature against the PROTAC concentration to determine the EC50 for thermal stabilization.

Fluorescence Polarization (FP) Assay

While often performed in vitro, fluorescence polarization can be adapted to assess binding in cell lysates, providing a measure of target engagement in a more physiological context than purified protein assays. The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[16] Upon binding to a larger protein (e.g., VHL), the complex tumbles more slowly, leading to an increase in fluorescence polarization.[17] A competing PROTAC will displace the tracer, causing a decrease in polarization.[9][18]

Protocol: Competitive FP Assay in Cell Lysate

Materials:

  • Cells overexpressing VHL

  • Lysis buffer

  • FAM-labeled HIF-1α peptide (tracer)

  • Test PROTAC compounds

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and prepare a clarified cell lysate containing the VHL complex. Determine the total protein concentration.

  • Assay Setup:

    • In a 384-well plate, add the cell lysate.

    • Add serial dilutions of the test PROTAC or vehicle control.

    • Add the FAM-labeled HIF-1α peptide tracer at a fixed concentration.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FAM.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the PROTAC concentration.

    • Fit the data to a suitable binding model to determine the IC50, which represents the concentration of PROTAC required to displace 50% of the tracer.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described assays for exemplary VHL-recruiting PROTACs.

Assay TypePROTACTargetCell LineKey ParameterValueReference
NanoBRET™ MZ1BRD4HEK293VHL Engagement IC50~540 nM[19][20]
NanoBRET™ ARV-771BET familyHEK293Ternary Complex FormationDose-dependent[21]
CETSA® Palbociclib-based PROTACCDK4/6-Thermal Shift (ΔTm)Concentration-dependent[12]
Fluorescence Polarization VHL Ligand 1VHLIn vitroBinding Affinity (Kd)~1.5 µM[22]
Fluorescence Polarization VHL Ligand 2VHLIn vitroBinding Affinity (Kd)< 40 nM[17]
Degradation Assay UNC9036STINGCaki-1DC50227 nM[23]
Degradation Assay UNC8899STINGCaki-1Dmax99.9%[23]

Note: The values presented are illustrative and can vary depending on the specific experimental conditions, PROTAC, and target.

Conclusion

The successful development of VHL-recruiting PROTACs relies on a comprehensive understanding of their interaction with both the target protein and the VHL E3 ligase within the complex cellular milieu. The in-cell target engagement assays described herein—NanoBRET™, CETSA®, and fluorescence polarization—provide researchers with a powerful toolkit to quantify these critical binding events. By employing these detailed protocols, drug development professionals can generate robust and physiologically relevant data to guide the rational design and optimization of next-generation protein degraders, ultimately accelerating the discovery of novel therapeutics.

References

Application Notes: Developing a Novel VHL-Recruiting PROTAC with (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Here is a step-by-step guide for developing a novel PROTAC using (S,R,S)-Ahpc-peg4-NH2.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of two key ligands connected by a flexible linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This dual binding forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[3][5] Because the PROTAC molecule itself is not degraded, it can act catalytically to destroy many copies of the target protein.[2]

This compound is a key building block for creating potent PROTACs. It comprises three essential parts:

  • A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase ((S,R,S)-AHPC) : VHL is a widely expressed and commonly recruited E3 ligase in PROTAC development.[6][7]

  • A 4-unit polyethylene (B3416737) glycol (PEG) linker : The linker's length and composition are critical for optimal ternary complex formation.[8] PEG linkers can also improve solubility and cell permeability.[9]

  • A terminal primary amine (-NH2) : This functional group serves as a versatile chemical handle for covalently attaching a ligand for your specific protein of interest.[10][11]

This guide provides a comprehensive, step-by-step workflow for the rational design, synthesis, and characterization of a novel PROTAC using this compound.

PROTAC Design and Synthesis

The development of an effective PROTAC begins with a strategic design and chemical synthesis. This involves selecting an appropriate ligand for the POI and conjugating it to the this compound building block.

Logical Workflow for PROTAC Development

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 Biochemical Characterization cluster_2 Cellular Characterization cluster_3 Optimization a 1. Select POI Ligand b 2. Synthesize PROTAC a->b c 3. Binary Binding Assays (POI & VHL) b->c d 4. Ternary Complex Formation Assay c->d e 5. Protein Degradation (DC50 & Dmax) d->e f 6. Downstream Effects (e.g., Viability) e->f g 7. Analyze & Iterate f->g g->a Redesign PROTAC_Mechanism cluster_complex Ternary Complex Formation POI Protein of Interest (POI) POI_P POI POI->POI_P PROTAC PROTAC PROTAC_C PROTAC PROTAC->PROTAC_C E3 VHL E3 Ligase E3_C VHL E3->E3_C POI_P->PROTAC_C Ub_POI Ubiquitinated POI PROTAC_C->PROTAC Recycling PROTAC_C->E3_C E3_C->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_C Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Application of (S,R,S)-Ahpc-peg4-NH2 in the Development of Degraders for "Undruggable" Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is rapidly evolving, with a significant shift towards targeting proteins previously considered "undruggable" due to the lack of well-defined active sites for traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to address this challenge. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.

(S,R,S)-Ahpc-peg4-NH2 is a key building block in the synthesis of PROTACs. It is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker. The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to a ligand that binds to a protein of interest, thereby streamlining the synthesis of VHL-recruiting PROTACs. This application note provides a detailed overview of the use of this compound in developing degraders for challenging targets, complete with experimental protocols and representative data.

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (Undruggable Target) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Application Case Study: Targeting Oncogenic KRAS G12C

Mutations in the KRAS oncogene are prevalent in many cancers and have long been considered challenging therapeutic targets. The development of covalent inhibitors for the KRAS G12C mutant has been a significant breakthrough. Building on this, PROTACs have been designed to induce the degradation of KRAS G12C, offering a potentially more sustained and profound inhibition of downstream signaling.

While a publication explicitly detailing the use of the pre-synthesized this compound for a KRAS G12C degrader is not available, a structurally analogous PROTAC, LC-2, has been reported.[1][2] LC-2 combines a KRAS G12C covalent binder with a VHL ligand connected via a PEG-based linker. The data presented for LC-2 serves as a representative example of the performance that can be expected from a PROTAC synthesized using this compound.

Quantitative Data: KRAS G12C Degradation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Cell LineTarget ProteinDC50 (µM)Dmax (%)Reference
NCI-H2030Endogenous KRAS G12C0.59 ± 0.20~80[2]
MIA PaCa-2Endogenous KRAS G12C0.32 ± 0.08~75[2]

Table 1: Degradation efficiency of a VHL-recruiting, PEG-linked KRAS G12C PROTAC (LC-2) in different cancer cell lines.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes the general procedure for conjugating a protein of interest (POI) ligand containing a carboxylic acid functional group to this compound.

PROTAC Synthesis Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Western Blot Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Protein Degradation with (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with the (S,R,S)-Ahpc-peg4-NH2 linker. This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand and is a crucial component for inducing targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthesized E3 ligase ligand-linker conjugate.[1][2][3] It is a building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of two key components:

  • (S,R,S)-AHPC: A ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

  • peg4-NH2: A 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. The PEG linker provides spacing and can improve the solubility of the final PROTAC molecule, while the amine group allows for conjugation to a ligand that binds to the target protein of interest.[4]

A PROTAC synthesized using this linker acts as a bridge, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Q2: My PROTAC, synthesized with this compound, is not showing any degradation of my target protein. Where do I start troubleshooting?

A2: When observing a lack of degradation, a systematic approach is crucial. Start by verifying the fundamental aspects of your experiment. A logical workflow can help pinpoint the issue.

Troubleshooting Workflow for Lack of PROTAC Activity

G cluster_0 Initial Checks cluster_1 Mechanism Validation cluster_2 Optimization A No Degradation Observed B Verify Compound Integrity (LC-MS, NMR) A->B Step 1 C Confirm Target & E3 Ligase Expression (Western Blot, qPCR) B->C Step 2 D Assess Cell Permeability C->D Step 3 E Confirm Target Engagement D->E Step 4 F Verify VHL Engagement E->F Step 5 G Test for Ternary Complex Formation F->G Step 6 H Optimize PROTAC Concentration (Dose-Response) G->H Step 7 I Optimize Incubation Time (Time-Course) H->I Step 8 J Consider Linker Length/Composition I->J Step 9

Caption: A logical workflow for troubleshooting the lack of PROTAC activity.

Q3: I'm observing a bell-shaped dose-response curve, with less degradation at higher PROTAC concentrations. What is happening?

A3: This phenomenon is known as the "hook effect".[5][6] It occurs when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (Target-PROTAC or VHL-PROTAC) instead of the productive ternary complex (Target-PROTAC-VHL).[5][7] These binary complexes are unable to induce ubiquitination and subsequent degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8]

The "Hook Effect" in PROTAC Experiments

G PROTAC Concentration and Complex Formation cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration A Target B PROTAC D Productive Ternary Complex (Degradation) A->D C VHL B->D C->D E Target F PROTAC I Unproductive Binary Complex (Target-PROTAC) E->I F->I G VHL H PROTAC J Unproductive Binary Complex (VHL-PROTAC) G->J H->J

Caption: The "Hook Effect": formation of unproductive binary complexes at high PROTAC concentrations.

Troubleshooting Guide

Issue 1: No or Low Degradation of Target Protein

Possible Cause Troubleshooting Steps
Poor PROTAC Solubility The PEG4 linker is designed to enhance solubility, but the properties of the conjugated target ligand can lead to poor overall solubility.[9][10] First, try dissolving the compound in a small amount of DMSO and then diluting it with an aqueous buffer.[11] Experimenting with the pH of the buffer can also be beneficial.
Ineffective Ternary Complex Formation The PEG4 linker may be too short or too long for optimal ternary complex formation with your specific target protein and VHL.[12] Consider synthesizing PROTACs with different linker lengths (e.g., PEG2, PEG6, PEG8) to assess the impact on degradation.[]
Low Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[14] Modifications to the linker to improve physicochemical properties may be necessary.
Target Protein or VHL Not Expressed Confirm the expression of both the target protein and VHL in your chosen cell line using Western blot or qPCR.
PROTAC Instability The PROTAC may be unstable in the cell culture medium. Assess the stability of your PROTAC in the medium over the time course of your experiment.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Data)

Linker (PEG Units) Target Protein Cell Line DC50 (µM) Dmax (%) Key Observations
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[12]
4 BRD4 Various Variable Variable Potency is highly dependent on the specific PROTAC architecture.
8BRD4H661< 0.5> 90A longer linker can be highly effective.

Note: This data is synthesized from multiple sources and serves as a general guide. Optimal linker length is target-dependent.

Issue 2: Off-Target Effects or Cellular Toxicity

Possible Cause Troubleshooting Steps
Degradation of Non-target Proteins Optimize the target-binding warhead to be more selective. Systematically varying the linker length and composition can also improve selectivity.
Intrinsic Toxicity of PROTAC Components Test the warhead and the this compound linker individually for toxicity to determine if the observed toxicity is inherent to one of the components.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC synthesized from this compound.

Signaling Pathway of PROTAC-Mediated Protein Degradation

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-peg4-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and observe any potential hook effect.

    • Include necessary controls (see Table 2).

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[15]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Table 2: Recommended Controls for Western Blot Analysis

Control Purpose Typical Concentration Expected Outcome
Vehicle Control (e.g., DMSO) To determine the baseline protein level.Same volume as PROTAC treatment.No degradation of the target protein.
Proteasome Inhibitor (e.g., MG132) To confirm that degradation is proteasome-dependent.1-10 µMReversal of PROTAC-induced degradation.
Free VHL Ligand (e.g., (S,R,S)-AHPC) To confirm that degradation is VHL-dependent.10-100x molar excess of PROTAC.Reversal of PROTAC-induced degradation.
Inactive Epimer PROTAC To rule out off-target effects.Same as active PROTAC.No degradation of the target protein.

Protocol 2: Immunoprecipitation (IP) to Confirm Target Ubiquitination

This protocol is to confirm that the PROTAC-induced degradation is a result of the ubiquitination of the target protein.

Experimental Workflow for Ubiquitination IP

G A Treat cells with PROTAC and MG132 B Lyse cells in denaturing buffer A->B C Immunoprecipitate target protein B->C D Wash beads extensively C->D E Elute protein from beads D->E F Analyze by Western Blot E->F G Probe with anti-ubiquitin antibody F->G

Caption: Workflow for immunoprecipitation to detect protein ubiquitination.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the optimal concentration of your PROTAC and a proteasome inhibitor (e.g., MG132) for a sufficient time to allow for ubiquitination but prevent degradation.

    • Lyse cells in a buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against your target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear will indicate poly-ubiquitination of your target protein.

References

Technical Support Center: Optimizing Linker Length of (S,R,S)-Ahpc-peg4-NH2 for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker length for molecules utilizing the (S,R,S)-Ahpc-peg4-NH2 building block. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the efficacy of your targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG4 linker in this compound?

A1: The 4-unit polyethylene (B3416737) glycol (PEG) linker serves multiple crucial functions. Primarily, it acts as a spacer, connecting the (S,R,S)-Ahpc VHL E3 ligase ligand to a ligand for your target protein. The PEG4 moiety enhances the solubility and stability of the resulting bifunctional molecule, such as a PROTAC (Proteolysis Targeting Chimera).[1][2][3][4][5][][7] The length and flexibility of the linker are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for target protein degradation.[8]

Q2: Why is optimizing the linker length beyond the standard PEG4 important?

A2: While PEG4 provides a good starting point, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[8][9] An ideal linker length facilitates the correct orientation and proximity of the target protein and E3 ligase for efficient ubiquitination and subsequent degradation.[10][11] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins together, leading to an unstable complex and reduced degradation efficiency.[8] Therefore, empirical testing of various linker lengths is often necessary to maximize efficacy.

Q3: What are the key indicators of suboptimal linker length in my experiments?

A3: Several experimental outcomes can suggest that the linker length of your bifunctional molecule is not optimal. These include:

  • Poor Target Degradation: The most direct indicator is a lack of significant reduction in the target protein levels, as measured by techniques like Western Blot or mass spectrometry.

  • The "Hook Effect": At high concentrations, a PROTAC with a suboptimal linker may lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, resulting in decreased efficacy.[8]

  • Low Cellular Potency: If you observe weak inhibition of cell proliferation or low cytotoxicity in cell-based assays, it could be due to inefficient target degradation resulting from a poorly optimized linker.[10]

  • Inconsistent In Vivo Efficacy: Poor pharmacokinetic properties or reduced tumor penetration can also be influenced by the overall physicochemical properties of the molecule, which are affected by the linker.[12]

Q4: Besides length, what other linker properties should I consider?

A4: While length is a critical parameter, the composition of the linker also plays a significant role.[8] Factors to consider include:

  • Hydrophilicity: PEG linkers are known to increase the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding.[1][2][3][4][5][]

  • Rigidity vs. Flexibility: The flexibility of the PEG chain can be advantageous, but in some cases, a more rigid linker might be required to achieve the optimal orientation for ternary complex formation.

  • Attachment Points: The position where the linker is attached to both the target ligand and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.[11]

Troubleshooting Guides

Issue 1: No or Low Target Protein Degradation
Possible Cause Troubleshooting Step
Suboptimal Linker Length Synthesize a library of molecules with varying PEG linker lengths (e.g., PEG2, PEG3, PEG6, PEG8) to empirically determine the optimal length for your specific target.
Ineffective Ternary Complex Formation Perform a ternary complex formation assay (e.g., co-immunoprecipitation, fluorescence polarization, or NanoBRET™) to directly assess the ability of your molecule to bring the target protein and E3 ligase together.[9]
Low Cellular Permeability Assess the cell permeability of your compound using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. Modify the linker or the overall molecule to improve its physicochemical properties if necessary.
Low E3 Ligase Expression Quantify the expression levels of VHL in your cell line using Western Blot or qPCR to ensure it is expressed at sufficient levels for degradation to occur.[9]
Issue 2: The "Hook Effect" is Observed at High Concentrations
Possible Cause Troubleshooting Step
Formation of Unproductive Binary Complexes This is often a hallmark of suboptimal linker design. Test a range of linker lengths to identify one that promotes more stable ternary complex formation over binary complexes.[8]
Lack of Positive Cooperativity The linker may not be inducing a favorable conformation for the binding of both the target and the E3 ligase. Consider linker compositions that may offer different conformational constraints.

Quantitative Data Summary

The optimal linker length is system-dependent. The following table provides a general reference based on published studies for different target proteins.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (Atoms)
ERαVHLPEG16
p38αCereblonAlkyl/Triazole15 - 17
BET ProteinsVHLAlkyl ChainsNot specified, but length was optimized

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels.[8]

  • Cell Culture and Treatment: Plate your chosen cell line in 6-well plates at an appropriate density. The next day, treat the cells with a range of concentrations of your molecules with different linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of target protein degradation relative to the vehicle control.

Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
  • Cell Treatment: Treat cells expressing your target protein and VHL with your molecule of interest for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein or VHL overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against both the target protein and VHL to confirm their interaction.

Visualizations

Caption: Workflow for optimizing linker length.

Ternary_Complex_Formation cluster_optimal Optimal Linker Length cluster_suboptimal Suboptimal Linker Length (Too Short/Long) PROTAC_opt PROTAC Target_opt Target Protein PROTAC_opt->Target_opt binds VHL_opt VHL E3 Ligase PROTAC_opt->VHL_opt binds Ternary_opt Stable Ternary Complex Target_opt->Ternary_opt VHL_opt->Ternary_opt Degradation Target Degradation Ternary_opt->Degradation PROTAC_sub PROTAC Target_sub Target Protein PROTAC_sub->Target_sub binds VHL_sub VHL E3 Ligase PROTAC_sub->VHL_sub binds Binary1 Binary Complex (PROTAC-Target) Target_sub->Binary1 Binary2 Binary Complex (PROTAC-VHL) VHL_sub->Binary2 No_Degradation No/Low Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: Ternary complex formation logic.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc-peg4-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) containing the (S,R,S)-Ahpc-peg4-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how might it impact my PROTAC's cell permeability?

The this compound is a commonly used linker in PROTAC design. It consists of an (S,R,S)-stereoisomer of an azetidino-hydroxyproline-based E3 ligase ligand handle (Ahpc), a four-unit polyethylene (B3416737) glycol (PEG4) chain, and a terminal amine group (-NH2). Each component can influence the overall physicochemical properties of the PROTAC and, consequently, its ability to cross the cell membrane.

  • (S,R,S)-Ahpc: This portion is crucial for recruiting the von Hippel-Lindau (VHL) E3 ligase. Its stereochemistry is critical for binding activity.[1]

  • peg4: The polyethylene glycol chain increases the linker length and flexibility, which can impact the formation of a stable ternary complex between the target protein and the E3 ligase. However, PEG linkers can also increase the polar surface area (PSA) and the number of hydrogen bond acceptors, which may negatively affect passive diffusion across the cell membrane.[2][3]

  • -NH2: The terminal amine group provides a versatile point for conjugation with your protein of interest (POI) ligand.

Q2: My PROTAC utilizing the this compound linker shows poor cellular activity. Could this be a permeability issue?

Yes, poor cellular activity despite potent in vitro binding is often attributed to low cell permeability.[1] PROTACs are large molecules that often fall outside the typical "Rule of Five" for oral bioavailability, making cell entry a significant hurdle.[4][5] The high molecular weight and polarity of many PROTACs can limit their ability to passively diffuse across the lipid bilayer of the cell membrane.[2][6]

Q3: What are the general strategies to improve the cell permeability of my Ahpc-based PROTAC?

Several medicinal chemistry strategies can be employed to enhance the permeability of your PROTAC:

  • Linker Modification: Optimizing the linker is a primary strategy. This can involve replacing the PEG chain with a less polar hydrocarbon or a rigid phenyl ring, which has been shown to improve permeability.[7][8] Shortening the linker can also be beneficial by reducing the molecular weight and PSA.[9]

  • Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, potentially leading to improved permeability.[9]

  • Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[7] For instance, the terminal amine of the this compound linker could be a candidate for such modification.

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups and reduce the molecule's effective size and polarity, facilitating membrane passage.[7] This can induce a "chameleonic" effect where the PROTAC adopts a more compact, less polar conformation in the lipophilic environment of the cell membrane.[4][6]

Troubleshooting Guide

Issue: My this compound-containing PROTAC has low degradation efficacy in cellular assays.

This guide provides a step-by-step approach to troubleshoot potential permeability issues.

G cluster_0 Troubleshooting Low Permeability A Low Cellular Degradation Observed B Step 1: Confirm Target Engagement and Ternary Complex Formation A->B C Biophysical Assays (e.g., SPR, ITC, FP) B->C D Step 2: Assess Cell Permeability B->D If binding is confirmed E PAMPA Assay (Passive Diffusion) D->E F Caco-2 Assay (Active Transport & Efflux) D->F G Step 3: Analyze Physicochemical Properties D->G If permeability is low H Calculate LogP, TPSA, MW, Rotatable Bonds G->H I Step 4: Implement Permeability Enhancement Strategies G->I Based on analysis J Linker Modification I->J K Prodrug Approach I->K L Amide-to-Ester Substitution I->L M Step 5: Re-evaluate Cellular Activity I->M After modification N Western Blot, DC50/Dmax Determination M->N G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation G cluster_1 PROTAC 'Chameleonic' Behavior cluster_aqueous Aqueous Environment (Extracellular) cluster_lipid Lipid Bilayer (Cell Membrane) Aqueous_PROTAC Extended, Polar Conformation (High TPSA) Lipid_PROTAC Compact, Shielded Conformation (Low TPSA, Intramolecular H-bonds) Aqueous_PROTAC->Lipid_PROTAC Membrane Partitioning Lipid_PROTAC->Aqueous_PROTAC Exiting Membrane

References

Technical Support Center: Navigating Off-Target Effects of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with VHL-based PROTACs?

A1: Off-target effects associated with VHL-based PROTACs can stem from several factors:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead (the part of the PROTAC that binds the target protein) has an affinity for other proteins, or if the VHL ligand itself facilitates the degradation of unintended proteins.[1]

  • Degradation-independent off-targets: The PROTAC molecule itself, independent of its degradation-inducing activity, can have pharmacological effects. These can be caused by the target-binding or VHL-binding components of the PROTAC.[1]

  • Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.

Q2: What is the "hook effect" and how can I avoid it?

A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-VHL) rather than the productive ternary complex (target protein-PROTAC-VHL) that is necessary for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[1][2]

Q3: How can I distinguish between on-target and off-target toxicity?

A3: Distinguishing between on-target and off-target toxicity is a critical step in PROTAC development. Here are some strategies:

  • Use a negative control: Synthesize a structurally similar but inactive version of your PROTAC. For VHL-based PROTACs, this can be achieved by using an enantiomer of the VHL ligand that does not bind to VHL. If this negative control still induces toxicity, the effect is likely off-target.

  • Orthogonal target knockdown: Use an alternative method, such as siRNA or CRISPR-Cas9, to reduce the levels of your target protein. If this replicates the toxicity observed with your PROTAC, the toxicity is likely on-target.

  • Competitive displacement: Co-treat cells with your PROTAC and an excess of a small molecule inhibitor that binds to the same site on the target protein. If the toxicity is on-target, the small molecule inhibitor should rescue the effect.

Q4: My VHL-based PROTAC is not degrading the target protein. What are the possible reasons?

A4: Several factors can contribute to a lack of target protein degradation:

  • Poor cell permeability: PROTACs are relatively large molecules and may not efficiently cross the cell membrane.

  • Low target engagement: The warhead of your PROTAC may not have sufficient affinity for the target protein within the cellular environment.

  • Inefficient ternary complex formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and VHL.

  • Subcellular localization: The target protein and VHL may be located in different cellular compartments, preventing their interaction.

  • High protein synthesis rate: The rate of new target protein synthesis may be outpacing the rate of degradation.

  • Low E3 ligase expression: The cell line you are using may have low endogenous levels of VHL.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with VHL-based PROTACs.

Problem Possible Cause Suggested Solution
No or weak target degradation 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range).2. Insufficient incubation time.3. Poor cell permeability.4. Low VHL E3 ligase expression in the cell line.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).3. Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA).4. Confirm VHL expression in your cell line using Western blot or qPCR.[1]
Significant cellular toxicity 1. On-target toxicity (degradation of the target protein is inherently toxic).2. Off-target effects of the warhead or VHL ligand.3. High concentration of the PROTAC or solvent.1. Use an orthogonal method (e.g., siRNA) to confirm that target knockdown phenocopies the toxicity.2. Use a negative control PROTAC and perform a proteomics study to identify off-target proteins.3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and use the lowest effective concentration.
Unexpected phenotype that does not correlate with target degradation 1. Off-target effects are causing the phenotype.2. The phenotype is a downstream consequence of on-target degradation.3. Rapid re-synthesis of the target protein.1. Use global proteomics and appropriate negative controls to identify off-target activities.2. Perform washout experiments and try to rescue the phenotype with a degradation-resistant mutant of the target protein.3. Monitor target protein levels over a longer time course to understand the kinetics of re-synthesis.[2]
Discrepancy between proteomics and Western blot data 1. Differences in assay sensitivity.2. Antibody cross-reactivity in Western blotting.1. Use quantitative proteomics data to guide the selection of highly specific antibodies for Western blotting.2. Confirm antibody specificity with knockout/knockdown cell lines if available.
High variability between experimental replicates 1. Inconsistent cell culture conditions.2. Inconsistent sample preparation.3. Issues with instrument performance (e.g., mass spectrometer).1. Ensure consistent cell seeding density and treatment conditions.2. Standardize lysis procedures and protein quantification.3. Perform regular quality control checks on your instruments.

Quantitative Data Summary

The following tables summarize key degradation parameters for representative VHL-based PROTACs. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Table 1: Degradation Efficiency of a VHL-based BRD4 Degrader

ParameterValueCell LineReference
DC50~18 nMHeLa[3]
Dmax>90%HeLa[3]

Table 2: Degradation Parameters for a VHL-based pan-Akt Degrader in HEK-293 Cells

ProteinCompoundRelative DC50 (nM)Absolute DC50 (nM)Max Degradation (%)
Akt1MS2135.545.685
Akt2MS2142.153.982
Akt3MS2129.838.288

Data adapted from a study on pan-Akt degradation.[4]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the on-target and off-target effects of VHL-based PROTACs.

Western Blot Analysis for Target Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with a VHL-based PROTAC.[5][6]

Materials:

  • Cell line expressing the target protein and VHL

  • VHL-based PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Inactive control PROTAC (optional)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.[7][8]

Materials:

  • Cell line of interest

  • VHL-based PROTAC

  • Vehicle control (DMSO)

  • Inactive control PROTAC

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • DTT, iodoacetamide, and trypsin

  • LC-MS/MS system

  • Proteomics data analysis software (e.g., MaxQuant)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~70-80% confluency.

    • Treat cells with the PROTAC at its optimal degradation concentration, a higher concentration (to check for the hook effect), a vehicle control, and an inactive control PROTAC for a short duration (e.g., 6-8 hours) to enrich for direct targets.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC is binding to its intended target within the cell. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[2][9][10]

Materials:

  • Cell line of interest

  • VHL-based PROTAC

  • Vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Lysis buffer

  • Western blot reagents

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

    • Collect the supernatant and quantify the protein concentration.

  • Analysis:

    • Analyze the amount of soluble target protein at each temperature by Western blot.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows related to VHL-based PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC VHL-based PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary Ternary Complex PROTAC->Ternary Target->Ternary VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

Troubleshooting_Workflow Start Problem: Unexpected Phenotype/Toxicity Control Perform Negative Control Experiment Start->Control Toxicity_Persists Toxicity Persists? Control->Toxicity_Persists Off_Target Conclusion: Off-Target Effect Toxicity_Persists->Off_Target Yes Orthogonal Perform Orthogonal Target Knockdown (siRNA) Toxicity_Persists->Orthogonal No Proteomics Identify Off-Targets (Proteomics) Off_Target->Proteomics Phenotype_Match Phenotype Matches? Orthogonal->Phenotype_Match Phenotype_Match->Off_Target No On_Target Conclusion: On-Target Effect Phenotype_Match->On_Target Yes Redesign Redesign PROTAC (Warhead/Linker) Proteomics->Redesign

Caption: Troubleshooting workflow for unexpected phenotypes.

Off_Target_ID_Workflow cluster_1 Experimental Workflow for Off-Target Identification Cell_Treatment Cell Treatment (PROTAC, Vehicle, Control) Proteomics Global Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Data_Analysis Data Analysis (Identify Downregulated Proteins) Proteomics->Data_Analysis Candidate_List List of Potential Off-Targets Data_Analysis->Candidate_List Validation Orthogonal Validation Candidate_List->Validation Western_Blot Western Blot Validation->Western_Blot CETSA CETSA Validation->CETSA Confirmed Confirmed Off-Target Western_Blot->Confirmed CETSA->Confirmed

Caption: Workflow for identifying off-target proteins.

References

Technical Support Center: Enhancing Ternary Complex Formation with (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-Ahpc-peg4-NH2 in their experimental workflows. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and facilitate the successful application of this VHL E3 ligase ligand-linker conjugate in the development of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, bifunctional molecule composed of an (S,R,S)-AHPC-based ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (-NH2) group. Its primary application is as a building block in the synthesis of PROTACs. The terminal amine serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation.

Q2: How does the PEG4 linker in this compound influence the properties of the final PROTAC?

A2: The 4-unit PEG linker plays a crucial role in the physicochemical properties and biological activity of the resulting PROTAC. The PEG moiety enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its handling and bioavailability. Furthermore, the length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Q3: What are the key considerations when conjugating a target protein ligand to this compound?

A3: The most common method for conjugation is through the formation of an amide bond between the terminal amine of this compound and a carboxylic acid on the target protein ligand. Key considerations include:

  • Choice of Coupling Reagents: Standard amide coupling reagents such as HATU, HBTU, or EDC/HOBt are typically used. The choice of reagent and base (e.g., DIPEA) can significantly impact reaction efficiency.

  • Reaction Conditions: Anhydrous solvents like DMF or DCM are recommended to prevent hydrolysis of the activated ester. The reaction is typically carried out at room temperature.

  • Purification: The final PROTAC product is usually purified using reverse-phase HPLC.

Q4: What are potential stability issues with PROTACs containing PEG linkers?

A4: While PEG linkers offer advantages in terms of solubility and flexibility, they can be susceptible to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life. If metabolic instability is a concern, alternative linker chemistries, such as alkyl chains or more rigid structures like piperazines, may be considered.[1][2][3]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and evaluation of PROTACs using this compound.

Problem Possible Cause Troubleshooting Steps
Low yield during PROTAC synthesis Inefficient amide coupling reaction.- Ensure all reagents and solvents are anhydrous. - Use fresh coupling reagents. - Optimize the base and coupling reagent equivalents. - Consider alternative coupling reagents (e.g., T3P).
Degradation of starting materials.- Confirm the purity of this compound and the target ligand by LC-MS and NMR before starting the reaction.
No or poor target protein degradation The PROTAC is not cell-permeable.- Assess cell permeability using assays like the chloroalkane penetration assay if a HaloTag fusion protein is available. - Modify the PROTAC structure to improve lipophilicity, but be mindful of the potential for reduced solubility.
The PROTAC does not induce a stable ternary complex.- Perform biophysical assays (e.g., SPR, ITC, or NanoBRET) to confirm ternary complex formation and measure its stability and cooperativity. - Synthesize analogs with different linker lengths (e.g., using Ahpc-peg2-NH2 or Ahpc-peg6-NH2) to find the optimal spacing.
The ternary complex is not in a productive conformation for ubiquitination.- Perform an in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC, E1, E2, and VHL E3 ligase complex.
Off-target protein degradation The target protein ligand has poor selectivity.- If possible, use a more selective ligand for your protein of interest.
The PROTAC induces the degradation of other proteins that come into proximity with the E3 ligase.- Perform unbiased quantitative proteomics (e.g., TMT-based) to identify off-target effects. - Modify the linker or the attachment point on the target ligand to alter the geometry of the ternary complex.
Inconsistent experimental results Variability in cell culture conditions.- Standardize cell passage number, seeding density, and confluency for all experiments.
Instability of the PROTAC in cell culture media.- Assess the stability of your PROTAC in the relevant media over the time course of your experiment using LC-MS.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a target protein ligand containing a carboxylic acid to this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated target protein ligand mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the PROTAC using high-resolution LC-MS and NMR.

Protocol 2: Evaluation of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol outlines a method to assess the formation and stability of the ternary complex (Target Protein - PROTAC - VHL).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified VHL E3 ligase complex (VBC: VHL, Elongin B, and Elongin C)

  • Purified target protein

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the VHL E3 ligase complex onto the surface of an SPR sensor chip.

  • To measure the binary interaction between the PROTAC and VHL, inject a series of concentrations of the PROTAC over the immobilized VHL surface and measure the binding response.

  • To measure the ternary interaction, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.

  • Inject the pre-incubated mixtures over the immobilized VHL surface and measure the binding response.

  • Fit the binding data to appropriate models to determine the dissociation constants (KD) for both the binary and ternary interactions.

  • Calculate the cooperativity factor (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to VHL.

Interaction Analyte Ligand (Immobilized) Typical K D Range
Binary PROTACVHL Complex10 nM - 1 µM
Ternary PROTAC + Target ProteinVHL ComplexCan be significantly lower than binary K D with positive cooperativity

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-peg4-warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI->VHL PROTAC & Ub Recycled Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis and Evaluation Workflow

PROTAC_Workflow start Start design PROTAC Design (Select POI Ligand) start->design synthesis PROTAC Synthesis (Amide Coupling with This compound) design->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification biochemical Biochemical Assays (SPR, ITC, NanoBRET) purification->biochemical cellular Cellular Assays (Western Blot, DC50) biochemical->cellular proteomics Selectivity Profiling (Quantitative Proteomics) cellular->proteomics optimization Optimization (Linker/Ligand Modification) proteomics->optimization Suboptimal Activity end Lead PROTAC proteomics->end Optimal Activity optimization->synthesis

Caption: A typical workflow for PROTAC development.

References

Technical Support Center: Strategies to Increase the Stability of (S,R,S)-Ahpc-peg4-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with (S,R,S)-Ahpc-peg4-NH2 based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common stability challenges associated with PROTACs using this linker?

This compound is a chemical moiety used in the synthesis of PROTACs. It consists of three components:

  • (S,R,S)-Ahpc: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is critical for high-affinity binding to VHL and is generally considered chemically stable for its role.

  • peg4: A polyethylene (B3416737) glycol (PEG) linker with four repeating units. While PEG linkers offer flexibility and can improve solubility, they are often susceptible to metabolic degradation, primarily through oxidation.

  • -NH2: A terminal amine group that allows for conjugation to a ligand targeting a protein of interest.

Common stability challenges for PROTACs incorporating this type of linker include metabolic instability of the PEG chain, which can lead to rapid clearance in vivo, and potential for poor cell permeability due to the overall size and hydrophilicity of the molecule.

Q2: My this compound based PROTAC is showing low efficacy in cell-based assays. Could this be a stability issue?

Yes, low efficacy in cellular assays can be a direct consequence of PROTAC instability. If the PROTAC is rapidly degraded in the cell culture medium or inside the cell, its effective concentration at the target site will be too low to induce efficient degradation of the target protein. It is crucial to assess the stability of your PROTAC under experimental conditions.

Q3: What are the primary strategies to enhance the stability of a PROTAC with a PEG linker?

The main strategies focus on modifying the linker to make it more resistant to metabolic degradation and to improve its physicochemical properties. These include:

  • Incorporation of Rigid Moieties: Replacing part of the flexible PEG chain with rigid cyclic structures such as piperazine, piperidine, or triazole rings can sterically hinder the approach of metabolic enzymes.[1]

  • Linker Length Optimization: The length of the linker is critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Both excessively long and short linkers can lead to instability and reduced degradation efficiency. Systematic variation of the linker length is often necessary to find the optimal balance.

  • Modification of Attachment Points: The site at which the linker is attached to the target protein ligand and the E3 ligase ligand can influence the metabolic stability of the PROTAC.

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, folded structure that may be less susceptible to enzymatic degradation.

Q4: Will modifying the PEG linker affect other properties of my PROTAC?

Absolutely. Modifying the linker can have a significant impact on other critical properties such as solubility, cell permeability, and the ability to form a productive ternary complex. For instance, replacing a hydrophilic PEG linker with a more hydrophobic moiety might improve cell permeability but decrease aqueous solubility. Therefore, a multi-parameter optimization approach is essential.

Troubleshooting Guides

Issue 1: Rapid Degradation of PROTAC in in vitro Stability Assays (e.g., Liver Microsomes, Plasma)

Symptoms:

  • Short half-life of the parent PROTAC molecule in human liver microsome (HLM) or plasma stability assays.

  • Identification of multiple metabolites corresponding to cleavage or modification of the PEG linker.

Troubleshooting Workflow:

start Poor cellular activity despite good in vitro stability assess_permeability Assess cell permeability (e.g., PAMPA, Caco-2 assay) start->assess_permeability low_permeability Is permeability low? assess_permeability->low_permeability yes_permeability Yes low_permeability->yes_permeability Yes no_permeability No low_permeability->no_permeability No linker_physchem Modify linker to improve physicochemical properties yes_permeability->linker_physchem ternary_complex_issue Investigate ternary complex formation (e.g., TR-FRET, SPR) no_permeability->ternary_complex_issue increase_lipophilicity Increase lipophilicity (e.g., replace PEG with alkyl chain) linker_physchem->increase_lipophilicity intramolecular_hbond Promote intramolecular H-bonding linker_physchem->intramolecular_hbond synthesize_analogues Synthesize and test new analogues increase_lipophilicity->synthesize_analogues intramolecular_hbond->synthesize_analogues cluster_0 PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-Ahpc-peg4-Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation cluster_1 PROTAC Stability Optimization Workflow Design Initial PROTAC Design (this compound based) Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Screening In Vitro Stability Screening (Microsomes, Plasma) Synthesis->In_Vitro_Screening Data_Analysis Analyze Stability Data (t½, CLint) In_Vitro_Screening->Data_Analysis Is_Stable Is PROTAC stable? Data_Analysis->Is_Stable Yes_Stable Yes Is_Stable->Yes_Stable Yes No_Stable No Is_Stable->No_Stable No Cellular_Assay Proceed to Cellular Assays Yes_Stable->Cellular_Assay Linker_Optimization Linker Optimization (Incorporate rigid moieties, vary length) No_Stable->Linker_Optimization Back_to_Synthesis Back to Synthesis Linker_Optimization->Back_to_Synthesis Back_to_Synthesis->Synthesis

References

Common pitfalls in PROTAC design and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during PROTAC design and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a lack of protein degradation with my PROTAC?

There are several potential reasons why a PROTAC may fail to induce the degradation of a target protein. These can be broadly categorized as issues with the PROTAC molecule itself, problems with ternary complex formation, or cellular factors.[1]

  • Poor Cell Permeability: PROTACs are often large molecules that do not readily cross the cell membrane.[2]

  • Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended protein of interest (POI) or the recruited E3 ligase within the cell.

  • Inefficient Ternary Complex Formation: Even with binary engagement, the PROTAC may not efficiently bring the POI and E3 ligase together to form a stable and productive ternary complex.[2]

  • Improper Ubiquitination: A ternary complex may form, but in a conformation that is not conducive to the ubiquitination of the target protein by the E2 conjugating enzyme.[3]

  • Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be the optimal choice for the specific target protein.[2]

  • PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[2]

Q2: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations. This results in a bell-shaped dose-response curve.[4][5] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][6]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.[4]

  • Enhance Ternary Complex Cooperativity: Rational linker design can promote favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex over the binary complexes.[4]

  • Biophysical Assays: Use techniques like TR-FRET or SPR to measure ternary complex formation at various concentrations and correlate this with the observed degradation profile.[4]

Q3: How can I improve the solubility and cell permeability of my PROTAC?

Poor solubility and permeability are common challenges due to the high molecular weight and complex structures of PROTACs.[7][8] Strategies to improve these properties include:

  • Linker Optimization: Modify the linker to be more hydrophilic (e.g., using PEG linkers) or incorporate features that improve physicochemical properties.[9]

  • Introduce Intramolecular Hydrogen Bonds: This can create a more compact, "chameleon-like" structure that can better navigate the lipid bilayer of the cell membrane.[7]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties can improve cell permeability. These groups are then cleaved intracellularly to release the active PROTAC.[10]

  • Formulation Strategies: For in vivo studies, formulation approaches like amorphous solid dispersions or lipid-based formulations can enhance solubility and oral bioavailability.[8]

Q4: My PROTAC is showing off-target effects. What can I do to improve its selectivity?

Off-target effects can arise from the degradation of proteins other than the intended target.[11][12] To enhance selectivity:

  • Optimize the Target-Binding Ligand: Use a more selective binder for your protein of interest.[2]

  • Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[2]

  • Change the E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities. Switching the recruited E3 ligase can alter the off-target profile.[2][13]

  • Global Proteomics: Employ quantitative proteomics to obtain a comprehensive view of protein level changes upon PROTAC treatment, allowing for the early identification of off-target degradation.[2]

Troubleshooting Guides

Problem: No or weak degradation of the target protein.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) in both intact and permeabilized cells.A significant increase in target engagement in permeabilized cells compared to intact cells suggests poor permeability.
Lack of Target/E3 Ligase Engagement Conduct in-cell target engagement assays (e.g., NanoBRET) for both the POI and the E3 ligase.[14]Confirmation of intracellular binding to both proteins.
Inefficient Ternary Complex Formation Perform a ternary complex formation assay (e.g., TR-FRET, AlphaLISA).[15][16]A weak or absent signal indicates a failure to form a stable ternary complex.
No Ubiquitination Conduct an in-cell ubiquitination assay by immunoprecipitating the target protein and probing for ubiquitin.[3][17]Accumulation of ubiquitinated target protein in the presence of a proteasome inhibitor confirms productive ternary complex formation.
PROTAC Instability Assess the stability of the PROTAC in cell culture media over time using LC-MS.[2]Determine the half-life of the PROTAC in the experimental conditions.

Problem: Inconsistent degradation results between experiments.

Possible Cause Troubleshooting Step Expected Outcome
Variable Cell Health or Passage Number Standardize cell culture conditions, including seeding density and passage number range.[2]More consistent and reproducible degradation data.
Inconsistent PROTAC Concentration Prepare fresh serial dilutions of the PROTAC for each experiment from a validated stock solution.Reduced variability in DC50 and Dmax values.
Discrepancy between Biochemical and Cellular Data Evaluate cellular permeability and target engagement in a cellular context.[18]Understanding if poor permeability is masking the biochemical potency of the PROTAC.

Data Presentation

Table 1: Influence of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Reference
ERαCRBNPEG16[19]
p38αCRBNPEG/Alkyl15-17[9]
BRD4VHLPEG12[8]
BRD9VHLAlkyl/PEG5[20]

Table 2: Comparative Degradation Efficiency of BRD4 PROTACs

PROTACE3 Ligase RecruitedCell LineDC50DmaxReference
ARV-771VHLCRPC< 5 nMNot Reported[1]
MZ1VHLH6618 nM>95% at 100 nM[1]
ARV-825CRBN22RV10.57 nMNot Reported[1]
dBET6CRBNHCT116~10 nM~90%[18]

Experimental Protocols

Protocol 1: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.[3][17]

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with the PROTAC at its optimal degradation concentration.

    • Include a vehicle control (e.g., DMSO).

    • Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow ubiquitinated proteins to accumulate.[21]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Sonicate the lysate to shear DNA and reduce viscosity.[22]

  • Immunoprecipitation (IP):

    • Dilute the lysate to reduce the SDS concentration to ~0.1%.

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads to minimize non-specific binding.[22]

    • Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer and heat.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody.

    • A high-molecular-weight smear or laddering pattern in the PROTAC + MG132 treated sample indicates ubiquitination of the target protein.[23]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol provides a framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex.[15][16][24]

  • Reagent Preparation:

    • Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).

    • Prepare a serial dilution of the PROTAC in assay buffer.

    • Prepare the TR-FRET antibody pair (e.g., Tb-conjugated anti-GST and AF488-conjugated anti-His).

  • Assay Procedure (384-well plate format):

    • Add the target protein, E3 ligase complex, and PROTAC dilutions to the wells.

    • Incubate for a defined period (e.g., 60-180 minutes) at room temperature to allow for ternary complex formation.[15]

    • Add the TR-FRET antibody pair.

    • Incubate to allow for antibody binding.

  • Signal Detection:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader with TR-FRET capabilities.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the TR-FRET ratio, often resulting in a bell-shaped curve, indicates the formation of the ternary complex.[25]

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This protocol is to confirm that the PROTAC binds to its intended target within live cells.[26][27][28]

  • Cell Preparation:

    • Use a cell line expressing the target protein fused to NanoLuc® luciferase. This can be achieved through transient transfection or by using a CRISPR/Cas9-engineered stable cell line.

  • Assay Procedure (96- or 384-well plate format):

    • Seed the cells and allow them to adhere.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein, at a predetermined concentration.

    • Add a serial dilution of the PROTAC.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection:

    • Immediately measure the donor (460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • A dose-dependent decrease in the NanoBRET™ ratio indicates that the PROTAC is competing with the tracer for binding to the target protein, thus confirming target engagement.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition

Caption: Mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow Start No/Weak Degradation Observed Permeability Assess Cell Permeability (e.g., NanoBRET) Start->Permeability Engagement Confirm Target & E3 Engagement (e.g., NanoBRET) Permeability->Engagement Permeable Redesign Redesign PROTAC (Linker, Ligands) Permeability->Redesign Not Permeable Ternary Evaluate Ternary Complex Formation (e.g., TR-FRET) Engagement->Ternary Engagement OK Engagement->Redesign No Engagement Ubiquitination Check for Ubiquitination (e.g., IP-Western) Ternary->Ubiquitination Complex Forms Ternary->Redesign No Complex Success Degradation Achieved Ubiquitination->Success Ubiquitination OK Ubiquitination->Redesign No Ubiquitination Redesign->Start

Caption: Troubleshooting workflow for lack of PROTAC activity.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Forms Complex Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub Transfer to Target Target Target Protein Target->E3 Substrate Recognition Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

Optimizing PROTAC concentration to avoid binary complex formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of PROTAC technology.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and what causes it?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or hooked dose-response curve.[1] The underlying cause of the hook effect is the formation of unproductive binary complexes at excessive PROTAC concentrations.[3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus hindering the formation of the productive ternary complex required for protein degradation.[3]

Q2: What are the key parameters to determine the optimal concentration of a PROTAC?

A2: The two primary parameters for determining the efficacy of a PROTAC are DC50 and Dmax.[4]

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[4][5]

  • Dmax : The maximal percentage of target protein degradation that can be achieved with the PROTAC.[4]

The experimental goal is to identify a concentration that achieves significant degradation (ideally at or near Dmax) without inducing the hook effect, off-target effects, or cytotoxicity.[4]

Q3: What is a recommended starting concentration range for a new PROTAC?

A3: For initial experiments with a new PROTAC, it is recommended to test a broad concentration range to determine the optimal degradation concentration. A starting range from 1 nM to 10 µM is often suggested.[6] Performing a wide dose-response experiment is crucial to identify the DC50 and Dmax and to observe any potential hook effect.[7]

Q4: How long should I incubate my cells with a PROTAC?

A4: The optimal treatment time can vary depending on the specific PROTAC, the cell line used, and the turnover rate of the target protein.[6] It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[2][6] Some PROTACs can induce significant degradation within a few hours, while others may require longer incubation periods.[6]

Q5: What are essential negative controls for PROTAC experiments?

A5: To validate that the observed protein degradation is due to the specific mechanism of the PROTAC, several negative controls are crucial:[6]

  • Inactive Epimer/Diastereomer : A stereoisomer of the PROTAC that is unable to bind to either the target protein or the E3 ligase.

  • E3 Ligase Ligand Only : The small molecule component of the PROTAC that binds to the E3 ligase. This controls for effects independent of target protein degradation.

  • Target Ligand Only : The small molecule component of the PROTAC that binds to the target protein. This helps to distinguish between protein degradation and simple inhibition of the target's function.

  • Proteasome Inhibitor : Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.

  • Neddylation Inhibitor : Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak degradation of the target protein 1. Suboptimal PROTAC concentration.[6] 2. Inappropriate treatment time.[4] 3. Low cell permeability of the PROTAC.[8] 4. Low expression of the recruited E3 ligase in the cell line.[6] 5. Issues with ternary complex formation.[6]1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[6] 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[4] 3. Assess cell permeability using assays like the NanoBRET target engagement assay in live and permeabilized cells.[9][10] 4. Verify the expression level of the E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or qPCR.[6] 5. Perform biophysical assays like TR-FRET or pull-down assays to confirm ternary complex formation.[6]
"Hook effect" observed (bell-shaped dose-response curve) 1. PROTAC concentration is too high, leading to the formation of unproductive binary complexes.[1][3]1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[6] 2. Use concentrations at or below the Dmax for future experiments.[1]
High cell toxicity 1. Off-target effects of the PROTAC.[3] 2. High concentration of the PROTAC.[4]1. Perform proteomics studies to identify off-target proteins. Synthesize and test an inactive epimer as a negative control.[3][6] 2. Use the lowest effective concentration that achieves significant degradation.[4]
Inconsistent results between experiments 1. Variation in cell confluency. 2. Inconsistent incubation times.1. Standardize cell seeding density to ensure consistent confluency at the time of the experiment. 2. Use a precise timer for all incubation steps.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.195%
175%
1050% (DC50)
10015% (Dmax)
100030%
1000060%

Table 2: Key Degradation Parameters for Two Hypothetical PROTACs

ParameterPROTAC APROTAC B
DC5010 nM50 nM
Dmax85%95%
Hook Effect Onset> 1000 nMNot Observed up to 10 µM

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax

This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.

  • Cell Seeding : Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment : The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined optimal time (e.g., 18 hours).[6]

  • Cell Lysis : After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot :

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.[6]

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized target protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.[11]

Protocol 2: Time-Course Experiment

This protocol is designed to identify the optimal treatment duration for target protein degradation.

  • Cell Seeding : Seed cells in multiple wells of a 6-well plate at a consistent density.

  • PROTAC Treatment : Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50 concentration).[6]

  • Time Points : Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[6]

  • Western Blot Analysis : Perform Western blotting as described in Protocol 1 for each time point.

Protocol 3: Washout Experiment

This protocol assesses the recovery of the target protein levels after the removal of the PROTAC.

  • PROTAC Treatment : Treat cells with the PROTAC at a concentration that gives Dmax for the optimal duration.

  • Washout : After treatment, remove the medium, wash the cells twice with warm PBS, and then add fresh, compound-free medium.[6]

  • Recovery Time Points : Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, 72, 96 hours).[6]

  • Western Blot Analysis : Analyze the target protein levels at each recovery time point using Western blotting as described in Protocol 1.

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Recruitment Proteasome Proteasome Ub->Proteasome Tagging Degradation Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action of a PROTAC.

Hook_Effect cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration POI1 Target Protein Ternary Productive Ternary Complex POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E3_1 E3 Ligase E3_1->Ternary Degradation Degradation Ternary->Degradation Leads to Degradation POI2 Target Protein Binary1 Unproductive Binary Complex POI2->Binary1 PROTAC2_1 PROTAC PROTAC2_1->Binary1 PROTAC2_2 PROTAC Binary2 Unproductive Binary Complex PROTAC2_2->Binary2 E3_2 E3 Ligase E3_2->Binary2 NoDegradation1 No Degradation Binary1->NoDegradation1 Inhibits Ternary Complex Formation NoDegradation2 No Degradation Binary2->NoDegradation2 Inhibits Ternary Complex Formation

Caption: Ternary vs. binary complex formation.

Experimental_Workflow Start Start: New PROTAC DoseResponse Dose-Response Experiment (0.1 nM - 10 µM) Start->DoseResponse TimeCourse Time-Course Experiment (2 - 48 hours) DoseResponse->TimeCourse DetermineParams Determine DC50 & Dmax TimeCourse->DetermineParams HookEffectCheck Hook Effect? DetermineParams->HookEffectCheck OptimizeConc Optimize Concentration Range HookEffectCheck->OptimizeConc Yes FurtherExpts Proceed with Further Experiments at Optimal Concentration HookEffectCheck->FurtherExpts No OptimizeConc->DoseResponse

References

Validation & Comparative

A Comparative Guide to VHL Ligands in PROTACs: Spotlight on (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it.[1] This guide provides a comparative analysis of (S,R,S)-Ahpc-peg4-NH2, a derivative of the widely used VH032 ligand, alongside other prominent VHL ligands. We present available quantitative data, detailed experimental protocols for performance assessment, and visualizations to elucidate key processes.

Performance Comparison of VHL Ligands

The efficacy of a VHL ligand in a PROTAC is a function of its binding affinity to VHL, its ability to promote the formation of a stable ternary complex with the target protein, and ultimately, the efficiency of target protein degradation. The following tables summarize key performance metrics for popular VHL ligands.

Table 1: VHL Ligand Binding Affinities

VHL LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[2]
VH10144 nMIsothermal Titration Calorimetry (ITC)[2]
VH29890 nMIsothermal Titration Calorimetry (ITC)[3]
This compoundData not available in searched literature--

Note: this compound is a pre-conjugated ligand-linker molecule based on the VH032 core structure.[4][5][6] Its binding affinity to VHL is expected to be comparable to VH032, but experimental data is needed for direct confirmation.

Table 2: Comparative Degradation Performance of VHL-based PROTACs

A direct comparison of PROTACs utilizing different VHL ligands against the same protein of interest (POI) is essential for evaluating ligand performance. While specific head-to-head data for PROTACs using this compound versus other VHL ligands was not available in the searched literature, the following table illustrates a typical format for such a comparison. Researchers are encouraged to generate such data to guide their selection of VHL ligand and linker combinations.

Target ProteinPROTAC with VHL LigandDC50Dmax (%)Cell LineReference
Example POIPROTAC-1 (this compound based)[Insert experimental data][Insert experimental data][Insert cell line][Cite source]
Example POIPROTAC-2 (VH101 based)[Insert experimental data][Insert experimental data][Insert cell line][Cite source]
Example POIPROTAC-3 (VH298 based)[Insert experimental data][Insert experimental data][Insert cell line][Cite source]

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is paramount. Below are detailed methodologies for key experiments.

Western Blotting for Determination of DC₅₀ and Dₘₐₓ

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[7][8]

a. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase during treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treat cells with varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[10][11][12]

a. Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip).

  • Purified VHL-ElonginB-ElonginC (VCB) complex.

  • Purified target protein (POI).

  • PROTAC of interest.

  • Running buffer (e.g., HBS-EP+).

b. Immobilization of VCB Complex:

  • Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip.

c. Binary Interaction Analysis:

  • To measure the binding of the PROTAC to VHL, inject a series of PROTAC concentrations over the immobilized VCB surface and monitor the binding response.

  • To measure the binding of the PROTAC to the POI, immobilize the POI and inject the PROTAC.

d. Ternary Complex Analysis:

  • Inject a constant concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized VCB surface.

  • The increase in binding response compared to the injection of the POI or PROTAC alone indicates the formation of the ternary complex.

e. Data Analysis:

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary complexes) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).

  • Cooperativity (α) can be calculated by comparing the affinity of the POI to the VCB-PROTAC complex with its affinity to VCB alone.

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ is a live-cell assay that measures target engagement and ternary complex formation using bioluminescence resonance energy transfer.[4][5][13][14]

a. Target Engagement Assay:

  • Transfect cells to express the target protein or VHL as a NanoLuc® fusion protein.

  • Add a cell-permeable fluorescent tracer that binds to the NanoLuc® fusion protein.

  • Treat the cells with the PROTAC.

  • The PROTAC will compete with the tracer for binding to the NanoLuc® fusion protein, leading to a decrease in the BRET signal.

  • Measure the BRET signal to determine the intracellular affinity of the PROTAC for its target or VHL.

b. Ternary Complex Formation Assay:

  • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag® in cells.

  • Label the HaloTag® fusion with a fluorescent ligand.

  • Add the PROTAC to the cells.

  • Formation of the ternary complex brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in an increase in the BRET signal.

  • Measure the BRET signal to quantify the formation and stability of the ternary complex in live cells.

Visualizing the Process

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of Action for a VHL-recruiting PROTAC.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Design Select VHL Ligand (this compound, etc.) Synthesis Synthesize PROTACs Design->Synthesis Binding Binding Assays (SPR, ITC) Synthesis->Binding Cellular Cellular Assays (Western Blot, NanoBRET) Synthesis->Cellular Binding->Cellular Informs Affinity Determine Binding Affinity (Kd) Binding->Affinity DC50 Determine DC50 & Dmax Cellular->DC50 Compare Compare Ligand Performance DC50->Compare Affinity->Compare

Caption: Experimental workflow for comparing VHL ligands.

VHL_Signaling_Pathway HIF1a HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a:s->Hydroxylated_HIF1a:n Hydroxylation PHD PHD Enzymes PHD->HIF1a O2 Normoxia (O2) O2->PHD VHL_Complex VHL E3 Ligase Complex Hydroxylated_HIF1a->VHL_Complex Recognition Ubiquitination Ubiquitination Hydroxylated_HIF1a->Ubiquitination VHL_Complex->Ubiquitination Ternary_Complex Ternary Complex VHL_Complex->Ternary_Complex Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation PROTAC VHL-recruiting PROTAC + Target Protein PROTAC->Ternary_Complex Ternary_Complex->Ubiquitination Induces

Caption: VHL signaling and PROTAC intervention.

References

Assessing the Selectivity of (S,R,S)-Ahpc-peg4-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][]

The selectivity of a PROTAC is paramount, as off-target degradation can lead to unintended cellular effects and toxicity.[1][5] This guide provides a framework for assessing the selectivity of PROTACs that utilize the (S,R,S)-Ahpc-peg4-NH2 E3 ligase ligand-linker conjugate. This conjugate incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-Ahpc, connected to a flexible four-unit polyethylene (B3416737) glycol (PEG) linker.[6][7][8] We will compare the performance implications of this VHL-based recruitment strategy with alternatives and detail the essential experimental protocols for a robust selectivity assessment.

The Critical Role of the E3 Ligase Ligand and Linker

The selectivity of a PROTAC is not solely dictated by the warhead's affinity for the target protein. The choice of E3 ligase and the nature of the linker are critical determinants of the PROTAC's overall performance, influencing the stability of the ternary complex and, consequently, the degradation profile.[9][10]

  • (S,R,S)-Ahpc, a VHL Ligand: The (S,R,S)-Ahpc moiety is a potent and well-characterized ligand for the VHL E3 ligase.[11][12] VHL is ubiquitously expressed across various tissues, making it a versatile choice for PROTAC development.[11][13] The selectivity of VHL-based PROTACs is often compared to those recruiting Cereblon (CRBN), another widely used E3 ligase.[14][15] The distinct surface topographies and protein-protein interaction networks of VHL and CRBN can lead to different degradation profiles, even when targeting the same protein. For instance, while CRBN-based PROTACs have been associated with off-target degradation of certain zinc-finger transcription factors, VHL-based degraders may present a different off-target landscape.[5]

  • The PEG4 Linker: The linker's composition and length are crucial for optimal ternary complex formation.[10] PEG linkers, like the peg4 in this compound, are frequently used to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[16][17] The flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a conformation that facilitates a productive ternary complex.[10][17] However, the linker's length must be optimized; a linker that is too short or too long can prevent effective ternary complex formation.[10]

Quantitative Performance Comparison

The efficacy and selectivity of PROTACs are quantified by several key parameters. The half-maximal degradation concentration (DC50) measures potency, while the maximum degradation level (Dmax) indicates efficacy.[18] The following tables provide representative data comparing a hypothetical VHL-based PROTAC (using a linker like Ahpc-peg4) against a CRBN-based alternative targeting the same protein, such as a Bromodomain and Extra-Terminal domain (BET) protein (e.g., BRD4).

Table 1: Comparative Degradation Potency and Efficacy

PROTAC E3 Ligase Recruited Target Protein DC50 (nM) Dmax (%)
PROTAC A VHL BRD4 15 >95

| PROTAC B | CRBN | BRD4 | 5 | >95 |

This table illustrates that while both PROTACs can achieve near-complete degradation of BRD4, the CRBN-based PROTAC B is more potent in this example.

Table 2: Selectivity Profile from Global Proteomics

PROTAC Target Protein Significant Off-Target Degradation (>50%)
PROTAC A (VHL-based) BRD4 Protein X, Protein Y

| PROTAC B (CRBN-based) | BRD4 | Protein Z, IKZF1 |

This hypothetical data highlights that different E3 ligase recruiters can lead to distinct off-target profiles, a critical consideration for therapeutic development.[5][18]

Experimental Protocols for Selectivity Assessment

A multi-faceted experimental approach is essential to rigorously evaluate the selectivity of a PROTAC. This involves biophysical characterization of the ternary complex, cellular assays to measure on-target and off-target degradation, and global proteomics for an unbiased view of selectivity.

Ternary Complex Formation and Stability Assays

The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is a prerequisite for efficient degradation.[] Biophysical techniques are used to quantify the binding affinities and cooperativity of this complex.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.

  • Binary Affinity Measurement:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

    • Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface to measure the PROTAC-POI binary affinity.

  • Ternary Complex Formation:

    • Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the formation of the ternary complex. A significant increase in affinity compared to binary interactions indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[19]

Other complementary techniques include Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Fluorescence Resonance Energy Transfer (FRET).[19][20][21]

Cellular Degradation Assays: Quantitative Western Blotting

This is the standard method to confirm and quantify the degradation of the target protein and potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to calculate DC50 and Dmax values.[18]

Global Proteomics for Unbiased Selectivity Profiling

Mass spectrometry (MS)-based proteomics provides a comprehensive and unbiased assessment of a PROTAC's selectivity across the entire proteome.[22][23][24]

Methodology:

  • Sample Preparation: Treat cells with the PROTAC at a concentration near its DC50 and with a vehicle control for a duration sufficient to induce degradation (e.g., 6-24 hours). Harvest and lyse the cells.

  • Protein Digestion and Labeling:

    • Quantify the protein in each lysate.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using an enzyme like trypsin.

    • For quantitative comparison, label the peptides from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric tags (e.g., Tandem Mass Tags, TMT).

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and the isobaric tags, allowing for the identification and relative quantification of thousands of proteins in a single run.

  • Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer). Identify proteins that are significantly downregulated in the PROTAC-treated sample compared to the vehicle control. A significant negative Log2 fold change with a low p-value indicates potential degradation.[22] Any protein other than the intended target that is significantly degraded is considered an off-target.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-peg4-Warhead) POI_PROTAC POI-PROTAC PROTAC->POI_PROTAC VHL_PROTAC VHL-PROTAC PROTAC->VHL_PROTAC POI Target Protein (POI) POI->POI_PROTAC VHL VHL E3 Ligase VHL->VHL_PROTAC Ternary POI-PROTAC-VHL POI_PROTAC->Ternary VHL_PROTAC->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Selectivity_Workflow cluster_design PROTAC Design & Synthesis cluster_eval Selectivity Evaluation cluster_outcome Outcome Design Synthesize (S,R,S)-Ahpc-peg4 based PROTAC Library Biophysical Biophysical Assays (SPR, ITC, etc.) Design->Biophysical 1. Ternary Complex? Cellular Cellular Degradation (Western Blot) Biophysical->Cellular 2. Cellular Activity? Proteomics Global Proteomics (LC-MS/MS) Cellular->Proteomics 3. Selective? Validation Off-Target Validation Proteomics->Validation Potent_Selective Potent & Selective Degrader Validation->Potent_Selective Yes Optimize Iterative Optimization (Modify Linker/Warhead) Validation->Optimize No Optimize->Design

Caption: Experimental workflow for assessing PROTAC selectivity.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (Target POI) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation PROTAC RAF-Degrader PROTAC (VHL-based) Degradation RAF Degradation PROTAC->Degradation Degradation->RAF Blocks Pathway

Caption: PROTAC targeting RAF kinase in the MAPK/ERK pathway.

References

Unmasking the Unintended: A Comparative Guide to Off-Target Protein Profiling of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target protein profiling of Von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). We delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid in the development of more selective and safer protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] VHL-recruiting PROTACs, which engage the VHL E3 ubiquitin ligase, are a prominent class of these degraders.[2] However, the potential for off-target effects—the unintended degradation of proteins other than the desired target—remains a critical challenge in their development, potentially leading to cellular toxicity and other adverse effects.[4][5] A comprehensive understanding and rigorous assessment of off-target profiles are therefore paramount for advancing these promising molecules into the clinic.

This guide offers a comparative overview of the off-target liabilities of different VHL-recruiting PROTACs, supported by quantitative data and detailed experimental protocols for the key assays used in their evaluation.

Comparative Analysis of VHL-Recruiting PROTACs

The following tables summarize key performance metrics for a selection of VHL-recruiting PROTACs, including their binding affinities to both the target protein and VHL, as well as their on-target and potential off-target degradation efficiencies. It is important to note that a direct comparison between different studies can be challenging due to variations in experimental conditions, cell lines, and analytical techniques.

PROTACTarget ProteinVHL Ligand Affinity (Kd/IC50, nM)Target Binding Affinity (Kd/IC50, nM)On-Target DC50 (nM)On-Target Dmax (%)Known or Potential Off-TargetsReference
MZ1 BRD4185 (VH032)-~10-100>90BRD2, BRD3[2]
ARV-110 Androgen Receptor (AR)--<1>95-[6]
DT2216 BCL-XL--80>90-[2]
KT-333 STAT3-----[2]
Compound 139 BRD429-3.3 (PC3), 0.87 (EOL-1)97 (PC3), 96 (EOL-1)-[2]
ACBI2 SMARCA2--<1>90SMARCA4 (lower potency)[7]

Note: Data is compiled from various sources and experimental conditions may differ. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed. A hyphen (-) indicates that the data was not specified in the referenced literature.

Visualizing the Mechanisms and Methods

To better understand the processes involved in PROTAC action and off-target identification, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination PROTAC VHL-Recruiting PROTAC PROTAC->PROTAC POI Protein of Interest (Target) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub_source E1/E2 Enzymes

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

Off_Target_Workflow Experimental Workflow for Off-Target Profiling Start Cell Treatment with PROTAC Proteomics Quantitative Mass Spectrometry (e.g., TMT, SILAC) Start->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Start->AP_MS Data_Analysis Bioinformatic Analysis Proteomics->Data_Analysis CETSA->Data_Analysis AP_MS->Data_Analysis Hit_Identification Identification of Potential Off-Targets Data_Analysis->Hit_Identification Validation Targeted Validation (e.g., Western Blot, siRNA) Hit_Identification->Validation Confirmed_Off_Targets Confirmed Off-Targets Validation->Confirmed_Off_Targets

Caption: A generalized workflow for identifying off-target proteins of PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of reliable off-target profiling. The following sections provide detailed protocols for the key techniques employed in this process.

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein abundance changes in response to PROTAC treatment.[8]

a. Cell Culture and Treatment:

  • Culture a suitable human cell line to approximately 70-80% confluency.

  • Treat cells with the VHL-recruiting PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[9]

b. Cell Lysis and Protein Digestion:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[9]

c. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification of proteins across samples.[8]

d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Analyze the labeled peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent or data-independent acquisition mode.[9]

e. Data Analysis:

  • Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct engagement of a PROTAC with its on-target and potential off-target proteins in a cellular context.[10][11][12][13][14] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[13]

a. Cell Treatment and Heating:

  • Treat intact cells with the VHL-recruiting PROTAC at the desired concentration. Include a vehicle control.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).[13]

b. Cell Lysis and Protein Quantification:

  • Lyse the heated cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[13]

c. Data Analysis:

  • Generate a melting curve by plotting the percentage of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify proteins that interact with the PROTAC or the target protein-PROTAC complex, which can reveal off-target binders.[15][16][17][18][19]

a. Bait Immobilization:

  • Immobilize a tagged version of the PROTAC (e.g., biotinylated) or a tagged version of the target protein onto affinity beads (e.g., streptavidin or antibody-coated beads).

b. Cell Lysate Incubation:

  • Prepare a cell lysate from cells treated with or without the PROTAC.

  • Incubate the cell lysate with the prepared affinity beads to allow for the formation of protein complexes.

c. Washing and Elution:

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins from the beads using a suitable elution buffer.

d. Mass Spectrometry Analysis:

  • Identify the eluted proteins by LC-MS/MS.

  • Compare the proteins identified in the PROTAC-treated sample to the control to identify specific interactors, which may include off-targets.

Conclusion

The development of VHL-recruiting PROTACs holds immense promise for treating a wide range of diseases. However, a thorough evaluation of their off-target profiles is a non-negotiable step in ensuring their safety and efficacy. The combination of global proteomic approaches, target engagement assays like CETSA, and interaction proteomics such as AP-MS provides a robust framework for identifying and validating unintended targets. By employing these methodologies and carefully analyzing the resulting data, researchers can rationally design the next generation of PROTACs with improved selectivity and a greater potential for clinical success.

References

The Influence of PEG Linker Length on the Efficacy of VHL-based PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase ligand. Among the various linker compositions, polyethylene (B3416737) glycol (PEG) has emerged as a popular choice due to its favorable physicochemical properties, including increased solubility and improved pharmacokinetic profiles. This guide provides a comparative analysis of how different PEG linker lengths impact the efficacy of Von Hippel-Lindau (VHL)-based PROTACs, supported by experimental data, detailed protocols, and visual diagrams to elucidate key pathways and workflows.

The length of the PEG linker is not a trivial consideration; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[1][2] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] Linkers that are too short can introduce steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers may lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1][3] Therefore, the optimization of linker length is a crucial step in the development of potent VHL-based PROTACs.

Quantitative Comparison of VHL-based PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins by VHL-based PROTACs. The degradation efficiency is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50Dmax (%)Cell LineReference
ERαVHLPEG-based12-Less EffectiveMCF7[1]
ERαVHLPEG-based16-More EffectiveMCF7[1]
TBK1VHLAlkyl/Ether<12No Activity-Not Specified[4]
TBK1VHLAlkyl/Ether213 nM96Not Specified[5]

Table 1: Comparative Efficacy of VHL-based PROTACs with Different Linker Lengths. This table illustrates the significant impact of linker length on the degradation potency of VHL-recruiting PROTACs against different target proteins.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTAC performance.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[6]

  • Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6] Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours).[6] Include a vehicle-only control (e.g., 0.1% DMSO).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[6] Scrape the cells and collect the lysate.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[1]

  • Sample Preparation and SDS-PAGE: Add Laemmli sample buffer to the lysates and boil to denature the proteins.[1] Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[6] Quantify the band intensities using densitometry software.[6] Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[6] The percentage of protein degradation is calculated relative to the vehicle-treated control.[6]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which helps in understanding the cooperativity of ternary complex formation.[7]

  • Sample Preparation: Prepare the VHL E3 ligase complex and the target protein in a matched buffer to minimize heats of dilution.[8] The PROTAC is typically dissolved in the same buffer.

  • Binary Binding Experiments: To determine the binding affinity of the PROTAC to VHL (Kd1) and the target protein (Kd2) individually, titrate the PROTAC into a solution containing either VHL or the target protein.[7]

  • Ternary Complex Binding Experiment: To measure the binding affinity of the PROTAC to one protein in the presence of the other, pre-saturate the PROTAC with the target protein and titrate this complex into the VHL solution.[7]

  • Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[7] The cooperativity factor (α) can be calculated as the ratio of the binary and ternary binding affinities (α = Kd1 / Kd,ternary).[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to study biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity constants (Kd).[9]

  • Immobilization: Immobilize the VHL E3 ligase complex onto a sensor chip surface using standard amine coupling chemistry.[10]

  • Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized VHL surface to measure the binary binding kinetics and affinity.[9] Similarly, immobilize the target protein to measure its interaction with the PROTAC.

  • Ternary Interaction Analysis: To analyze the ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the VHL-immobilized surface.[11]

  • Data Analysis: The binding events are detected as changes in the refractive index at the sensor surface, generating sensorgrams.[12] These sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key signaling pathway and a typical experimental workflow for the evaluation of VHL-based PROTACs.

VHL_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC VHL-based PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: VHL-based PROTAC mechanism of action.

PROTAC_Evaluation_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design PROTAC Design (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC) Synthesis->Binding_Assays Degradation_Assay Western Blot for Protein Degradation Binding_Assays->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies (Animal Models) PK_PD->Efficacy

Caption: Experimental workflow for VHL PROTAC evaluation.

References

In Vivo Performance of PROTACs Utilizing the (S,R,S)-Ahpc-PEG4-NH2 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo validation of Proteolysis Targeting Chimeras (PROTACs) synthesized with the (S,R,S)-Ahpc-peg4-NH2 linker. This linker system, which incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc), connected to a 4-unit polyethylene (B3416737) glycol (PEG) chain, is a critical component in the design of potent and effective protein degraders. This guide will objectively compare its performance with alternative linker strategies, supported by experimental data, and provide detailed protocols for key in vivo validation studies.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-Ahpc moiety is a high-affinity ligand for the VHL E3 ligase. The PEG4 linker provides a desirable balance of hydrophilicity, which can improve solubility and pharmacokinetic properties, and a specific length to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase. The terminal amine (NH2) group serves as a versatile attachment point for the POI ligand.

The choice of linker is a critical determinant of a PROTAC's overall performance, influencing its cell permeability, the stability of the ternary complex, and ultimately, its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Comparative Analysis of Linker Performance in VHL-Based PROTACs

While specific in vivo data for PROTACs using the exact this compound linker is not extensively available in publicly accessible literature, we can draw valuable insights from comparative studies on VHL-based PROTACs with varying PEG linker lengths and alternative linker chemistries. The following tables summarize key performance indicators from representative studies.

Table 1: Impact of PEG Linker Length on In Vivo Efficacy of VHL-Based PROTACs (Representative Data)

PROTACTarget ProteinLinkerDosing Regimen (in vivo)Tumor Growth Inhibition (TGI) (%)Observations
PROTAC A BRD4Ahpc-PEG250 mg/kg, daily, p.o.45%Suboptimal TGI, suggesting the linker may be too short for efficient ternary complex formation in vivo.
PROTAC B BRD4Ahpc-PEG450 mg/kg, daily, p.o.75%Significant improvement in efficacy, indicating a more favorable spatial arrangement for the ternary complex.
PROTAC C BRD4Ahpc-PEG850 mg/kg, daily, p.o.60%Reduced efficacy compared to PEG4, potentially due to increased flexibility and a less stable ternary complex.

Note: This table is a composite representation based on general trends observed in PROTAC linker optimization studies and does not represent data from a single specific publication.

Table 2: Comparison of PEG and Alkyl Chain Linkers in VHL-Based PROTACs (In Vivo PK/PD)

PROTACLinker TypeCmax (ng/mL)AUC (ng·h/mL)Target Degradation in Tumor (%)Observations
PROTAC X Ahpc-PEG41500750085% at 24hGood plasma exposure and robust target degradation. The hydrophilic PEG linker likely contributes to favorable PK properties.[1]
PROTAC Y Ahpc-Alkyl-C8800320060% at 24hLower plasma exposure and less sustained target degradation. The more hydrophobic alkyl linker may lead to faster clearance.[1]

Note: This table is a composite representation based on general trends observed in PROTAC linker optimization studies and does not represent data from a single specific publication.

Experimental Protocols for In Vivo Validation

Detailed and robust in vivo experimental protocols are essential for the validation of PROTAC efficacy and safety. Below are generalized methodologies for key studies.

1. Mouse Xenograft Model for Efficacy Assessment

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., human breast cancer cell line MCF-7 for an ER-targeting PROTAC) during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Prepare the PROTAC formulation. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a formulation of DMSO, PEG300, and saline may be used.

    • Administer the PROTAC at the desired dose and schedule (e.g., daily oral gavage).

  • Efficacy Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis.

2. Pharmacokinetic (PK) Analysis

  • Dosing and Sampling:

    • Administer a single dose of the PROTAC to mice (or other relevant species) via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or cardiac puncture.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the PROTAC concentration in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

3. Pharmacodynamic (PD) Analysis for Target Degradation

  • Tissue Collection:

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Western Blotting:

    • Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensity to determine the percentage of target protein degradation relative to the vehicle-treated control group.

Visualizing Key Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-peg4-POI Ligand) PROTAC_POI_VHL POI-PROTAC-VHL Ternary Complex PROTAC->PROTAC_POI_VHL Binds POI Protein of Interest (POI) POI->PROTAC_POI_VHL Binds VHL VHL E3 Ligase VHL->PROTAC_POI_VHL Binds PolyUb_POI Poly-ubiquitinated POI PROTAC_POI_VHL->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PROTAC_POI_VHL Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle or PROTAC) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia End of Study PK_PD_Analysis 8. PK/PD Analysis (Plasma & Tumor) Euthanasia->PK_PD_Analysis

Caption: Workflow for a typical in vivo xenograft study.

PROTAC Signaling Pathway Modulation

Signaling_Pathway cluster_effect Effect of PROTAC PROTAC Ahpc-PEG4-based PROTAC Target_Kinase Target Kinase (e.g., BTK, EGFR) PROTAC->Target_Kinase Induces Degradation Downstream_Effector Downstream Effector (e.g., PLCγ2, ERK) Target_Kinase->Downstream_Effector Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Promotes Block->Downstream_Effector Inhibition of Signaling

Caption: PROTAC-mediated degradation of a target kinase blocks downstream signaling.

References

Validating PROTAC Activity: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the activity of Proteolysis Targeting Chimeras (PROTACs). It includes detailed methodologies for key experiments and supporting data to ensure the rigorous validation of on-target PROTAC-mediated protein degradation.

PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3][4]

Given their catalytic mode of action, it is crucial to perform a series of control experiments to confirm that the observed protein depletion is a direct result of the intended PROTAC mechanism.[5][6][7] This guide outlines the critical control experiments, provides example data, and details the protocols necessary for the robust validation of PROTAC activity.

The Logic of PROTAC Validation

A series of well-designed experiments are necessary to confirm that a PROTAC is functioning through its intended mechanism of action. This involves not only demonstrating the degradation of the target protein but also ruling out other potential reasons for protein depletion and confirming the involvement of the key components of the ubiquitin-proteasome pathway.

cluster_0 PROTAC Validation Workflow cluster_1 Control Experiments A Active PROTAC Treatment B Target Protein Degradation Observed? A->B C Western Blot / Mass Spectrometry B->C D Mechanism of Action Confirmed B->D Yes E Revise PROTAC Design or Hypothesis B->E No Neg_Ctrl Inactive Control (No Degradation) D->Neg_Ctrl Validated by Proteasome_Inhib Proteasome Inhibitor (Degradation Rescued) D->Proteasome_Inhib Validated by E3_Ligase_KO E3 Ligase Knockout (Degradation Abrogated) D->E3_Ligase_KO Validated by qPCR qPCR for Target mRNA (No Change in mRNA Levels) D->qPCR Validated by cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

(S,R,S)-Ahpc-peg4-NH2: A Key Component in Targeted Protein Degradation, Not a Standalone Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-peg4-NH2 is a crucial chemical tool used in the development of proteolysis-targeting chimeras (PROTACs), a promising class of drugs designed to eliminate disease-causing proteins. It is not a therapeutic agent on its own and therefore does not have efficacy data in different cell lines. Instead, it serves as a foundational piece for building PROTACs, which link a target protein to the cellular machinery for degradation.

This guide will explain the function of this compound, its role within a PROTAC, and provide a comparative example of how the efficacy of a PROTAC, once synthesized with components like this compound, is evaluated across different cell lines.

Understanding the Role of this compound

This compound is a chemical compound that consists of two key parts:

  • (S,R,S)-Ahpc: This is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the cell's protein disposal system.[1][2][3][4][5][6][7][8]

  • peg4-NH2: This is a 4-unit polyethylene (B3416737) glycol (PEG) linker with an amine group (-NH2). The PEG linker provides spacing and solubility, while the amine group allows for chemical attachment to another molecule.[1][2][3][4][5][6][7][8]

In essence, this compound is a "hook" that can be attached to a ligand for a specific protein of interest. The resulting three-part molecule is a PROTAC.

The PROTAC Mechanism: Hijacking the Cell's Disposal System

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome, the cell's protein degradation machinery.

PROTAC_Mechanism Ub Ubiquitin POI_bound POI_bound Ub->POI_bound Proteasome Proteasome Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI VHL_bound VHL_bound VHL_bound->Ub Ubiquitination POI_bound->Proteasome Enters for Degradation

Comparative Efficacy of a Representative PROTAC

To illustrate how the efficacy of a PROTAC is compared across different cell lines, we will use a hypothetical VHL-based PROTAC targeting a cancer-related protein, "Protein X". The following tables and protocols are representative of the types of data and methods used in such studies.

Quantitative Data Summary

The efficacy of a PROTAC is typically assessed by its ability to degrade the target protein (measured as DC50, the concentration for 50% degradation) and its effect on cell viability (measured as GI50 or IC50, the concentration for 50% growth inhibition).

Table 1: Degradation of Protein X by PROTAC-X in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (nM) after 24h Treatment
MCF-7Breast Cancer15
MDA-MB-231Breast Cancer25
A549Lung Cancer50
HCT116Colon Cancer10
JurkatT-cell Leukemia100

Table 2: Anti-proliferative Activity of PROTAC-X in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM) after 72h Treatment
MCF-7Breast Cancer30
MDA-MB-231Breast Cancer60
A549Lung Cancer120
HCT116Colon Cancer25
JurkatT-cell Leukemia250

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Western Blotting for Protein Degradation

This experiment quantifies the amount of the target protein remaining in the cells after treatment with the PROTAC.

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in 6-well plates. - Treat with varying concentrations of PROTAC-X for 24h. B 2. Cell Lysis - Harvest cells and lyse to extract proteins. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Separate proteins by size via gel electrophoresis. C->D E 5. Protein Transfer - Transfer proteins from the gel to a PVDF membrane. D->E F 6. Immunoblotting - Probe membrane with primary antibodies for Protein X and a loading control (e.g., GAPDH). - Incubate with secondary antibodies. E->F G 7. Imaging & Analysis - Visualize protein bands using chemiluminescence. - Quantify band intensity to determine the extent of degradation. F->G

Protocol:

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The next day, the cells are treated with a range of concentrations of PROTAC-X or a vehicle control (e.g., DMSO) for 24 hours.

  • Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (Protein X) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified, and the level of the target protein is normalized to the loading control. The DC50 is calculated from the dose-response curve.

Cell Viability Assay

This experiment measures the effect of the PROTAC on cell proliferation and survival.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • PROTAC Treatment: Cells are treated with a serial dilution of PROTAC-X for 72 hours.

  • Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Luminescence is measured, and the results are normalized to the vehicle-treated control cells. The GI50/IC50 values are calculated by fitting the data to a dose-response curve.

Conclusion

While this compound is a vital component in the construction of VHL-recruiting PROTACs, it is the final PROTAC molecule, with its specific target ligand, that is evaluated for efficacy. The comparative analysis of a PROTAC's performance in different cell lines, through rigorous experiments like Western blotting and cell viability assays, is essential for determining its therapeutic potential and identifying the cancer types where it may be most effective. The choice of the E3 ligase ligand and linker, such as this compound, can significantly influence the stability, solubility, and overall efficacy of the resulting PROTAC.

References

Quantitative Proteomics: A Comparative Guide to Confirming Target Degradation by (S,R,S)-Ahpc-peg4-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing quantitative proteomics to validate the efficacy of Proteolysis-Targeting Chimeras (PROTACs) that employ the (S,R,S)-Ahpc-peg4-NH2 linker system. As this compound is a linker incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase, this guide will focus on the performance of VHL-recruiting PROTACs. We will objectively compare this approach with alternatives, primarily those recruiting the Cereblon (CRBN) E3 ligase, and provide supporting experimental data and detailed methodologies.

The Role of this compound in PROTACs

The this compound moiety is a crucial building block in the synthesis of PROTACs. It consists of a high-affinity ligand for the VHL E3 ubiquitin ligase connected to a polyethylene (B3416737) glycol (PEG) linker. This pre-fabricated unit simplifies the design and synthesis of PROTACs, allowing researchers to readily conjugate it with a ligand for their protein of interest (POI). The choice of the VHL E3 ligase and the properties of the PEG linker significantly influence the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.[1][2] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC This compound PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->PROTAC VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Proteomics for Evaluating PROTAC Performance

Quantitative mass spectrometry-based proteomics is the gold standard for assessing PROTAC efficacy, providing a global and unbiased view of changes in the proteome upon treatment.[4] This allows for the precise measurement of on-target degradation, as well as the identification of potential off-target effects.

Experimental Workflow: A Typical Quantitative Proteomics Study

The general workflow involves cell culture, treatment with the PROTAC, protein extraction and digestion, peptide labeling (e.g., with Tandem Mass Tags™ or TMT™), liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing to identify and quantify thousands of proteins.

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow A 1. Cell Culture & Treatment (e.g., PROTAC vs. Vehicle) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Peptide Labeling (e.g., TMT or SILAC) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Protein ID & Quantification) E->F G 7. Target & Off-Target Identification F->G

Figure 2: Experimental workflow for quantitative proteomics.

Performance Comparison: VHL vs. CRBN Recruiting PROTACs

The choice of E3 ligase is a critical determinant of a PROTAC's degradation profile. While this compound recruits VHL, many other PROTACs utilize ligands for CRBN. The following tables present a comparative summary of performance metrics for representative VHL and CRBN-based PROTACs targeting the same protein, illustrating how quantitative proteomics is used to evaluate them.

Table 1: Comparative Degradation Potency of VHL and CRBN-based PROTACs

PROTACE3 Ligase RecruitedTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
Compound 14a VHLCRBN200~98HeLa[5]
Representative VHL PROTACVHLKRAS G12DPotent (nanomolar)HighCancer Cell Lines[6]
Representative CRBN PROTACCRBNKRAS G12DLess effectiveLowerCancer Cell Lines[6]
dTAG-13CRBNFKBP12F36V-GFPEffectiveHighEWS502[7]
dTAGV-1VHLFKBP12F36V-GFPEffectiveHighEWS502[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Proteome-wide Selectivity of a VHL-based Degrader

TreatmentSignificantly Degraded ProteinsNotesReference
dTAGV-1 (500 nM)LACZ-FKBP12F36VOnly the target protein was significantly degraded, demonstrating high selectivity. No significant changes in VHL or VHL-regulated targets were observed.[7]
Negative ControlNo significantly degraded targetsConfirms the specificity of the degrader molecule.[7]

Experimental Protocols

Tandem Mass Tag (TMT) Based Quantitative Proteomics

This protocol provides a general outline for a TMT-based quantitative proteomics experiment to assess PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a urea-based lysis buffer. Sonicate the lysates to shear DNA and clarify by centrifugation.[8]

  • Protein Quantification and Digestion: Determine the protein concentration of each lysate using a BCA assay. Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.[9]

  • TMT Labeling: Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's instructions. Quench the reaction with hydroxylamine.[9]

  • Peptide Cleanup and Fractionation: Combine the labeled peptide samples and desalt using a C18 solid-phase extraction cartridge. For deep proteome coverage, fractionate the peptide mixture using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control are identified as potential targets or off-targets.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is another powerful method for quantitative proteomics that relies on metabolic labeling.

  • Cell Adaptation: Culture cells for at least five passages in SILAC medium containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).[10][11]

  • Experimental Treatment: Once cells are fully labeled, treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with the vehicle control.

  • Sample Pooling and Processing: Combine equal amounts of protein from the "light" and "heavy" cell populations. Lyse the combined cell pellet, extract proteins, and digest with trypsin.[10]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. The ratio of the intensities of the heavy to light peptide pairs provides a direct measure of the relative protein abundance between the two conditions. This allows for the identification of proteins that are degraded upon PROTAC treatment.[12]

Conclusion

Quantitative proteomics is an indispensable tool for the rigorous evaluation of PROTACs, including those developed using the this compound VHL ligand-linker. By providing a comprehensive and unbiased assessment of on-target efficacy and off-target selectivity, these techniques are crucial for advancing our understanding of PROTAC-mediated protein degradation and for the development of safe and effective therapeutics. The choice between VHL and CRBN as the E3 ligase can significantly impact the degradation profile, and comparative proteomics studies are essential to guide the rational design of next-generation PROTACs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Management and Disposal of (S,R,S)-Ahpc-peg4-NH2, Ensuring Laboratory Safety and Environmental Compliance.

The proper disposal of chemical reagents is a critical component of laboratory safety and responsible research. This guide provides detailed procedures for the safe handling and disposal of this compound, a PEGylated E3 ligase ligand-linker conjugate used in the development of PROTACs (Proteolysis Targeting Chimeras). Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • H315: Causes skin irritation (Skin Irritation, Category 2).

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).

Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

  • Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from general laboratory waste. Never mix this chemical waste with incompatible materials.

  • Waste Collection and Containment:

    • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the original label before disposing of the container as regular solid waste.

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material. Collect all contaminated materials and place them in the designated hazardous waste container.

  • Final Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

Data Presentation: Waste Handling Summary

Waste CategoryDescriptionRecommended Container
Bulk Chemical Waste Unused or expired this compound.A designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware Pipette tips, vials, and other disposable labware in direct contact with the chemical.Puncture-resistant, labeled sharps container for sharps; otherwise, a designated, sealed hazardous waste bag or container.
Contaminated PPE Gloves, and other personal protective equipment worn during handling.Double-bagged in clearly labeled hazardous waste bags.
Liquid Waste Solutions and rinsates containing this compound.A designated, sealed, and leak-proof hazardous waste container.

Experimental Protocols

While this document focuses on disposal, it is critical that all experimental work with this compound is preceded by a thorough risk assessment. Standard operating procedures (SOPs) should be in place for the handling, storage, and use of this compound, detailing the specific safety measures required.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., unused powder, contaminated PPE) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Place in a designated, labeled solid hazardous waste container. C->E F Place in a designated, labeled liquid hazardous waste container. D->F G Store waste container in a designated, secure area. E->G F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal. G->H I End: Proper Disposal H->I

Essential Safety and Operational Protocols for Handling (S,R,S)-Ahpc-peg4-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe and effective handling of novel chemical compounds such as (S,R,S)-Ahpc-peg4-NH2, a PROTAC E3 ligase ligand-linker conjugate, is of utmost importance.[1][2][3] This guide delivers crucial, immediate safety and logistical information, encompassing operational procedures and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as an irritant and is harmful if swallowed.[4] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. In situations with a potential for splashing, chemical splash goggles should be worn.[5]
Face ShieldA face shield, used in conjunction with safety glasses or goggles, is recommended when there is a significant risk of splashes.[5]
Hand Protection GlovesDisposable nitrile gloves are required. For activities with a higher risk of direct contact or splashes, consider double-gloving or using thicker, chemical-resistant gloves. Inspect gloves for tears before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is necessary to protect skin and clothing from potential splashes.[5]
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Safe Handling and Operational Workflow

The following procedural steps provide a clear guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at 2-8°C or -20°C, as recommended by the supplier, under an inert atmosphere such as Argon or Nitrogen, and protected from light.[4][6]

  • Many PEGylated reagents are low-melting solids or liquids that can be difficult to weigh and dispense directly.[7]

2. Preparation of Stock Solutions:

  • Before opening, allow the container to slowly warm to room temperature to prevent condensation.[6]

  • To facilitate handling, it is recommended to prepare a stock solution.[7] Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are suitable solvents.[7]

  • All weighing and solution preparation must be performed in a chemical fume hood.

3. Experimental Use:

  • When using the compound, always wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[8]

  • Do not breathe in any dust or vapors.[8]

  • Ensure a safety shower and eye wash station are readily accessible.[8]

4. Spills and Leaks:

  • In the event of a small spill, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[8]

  • For larger spills, evacuate the area and follow your institution's chemical spill response procedures.

5. First Aid Measures:

  • If swallowed: Rinse the mouth with water.[8] Seek immediate medical attention.[4]

  • Skin contact: Wash the affected area with plenty of soap and water.[8]

  • Eye contact: Flush the eyes with plenty of water for several minutes.[8]

  • Inhalation: Move the person to fresh air.[8]

  • In all cases of exposure, seek medical attention if you feel unwell.[8]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as chemical waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Receive and Inspect Shipment B Store at Recommended Temperature (2-8°C or -20°C) A->B C Equilibrate to Room Temperature B->C D Prepare Stock Solution in Fume Hood C->D E Wear Full PPE (Gloves, Goggles, Lab Coat) D->E Begin Experiment F Conduct Experiment in Fume Hood E->F G Clean Work Area F->G Complete Experiment H Collect All Waste in Labeled Container G->H I Dispose of Waste via Chemical Waste Program H->I J Spill Response L Seek Medical Attention J->L K First Aid Measures (Skin, Eye, Ingestion, Inhalation) K->L

Caption: Workflow for safe handling of this compound.

References

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